molecular formula C97H139N19O17 B15560976 Gramicidin B CAS No. 4422-52-0

Gramicidin B

Cat. No.: B15560976
CAS No.: 4422-52-0
M. Wt: 1843.3 g/mol
InChI Key: LQSMEVHEYXACJP-DSHASFMGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gramicidin B is a peptide.

Properties

CAS No.

4422-52-0

Molecular Formula

C97H139N19O17

Molecular Weight

1843.3 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C97H139N19O17/c1-51(2)38-71(106-84(120)59(17)104-79(119)49-102-94(130)80(55(9)10)103-50-118)87(123)105-60(18)85(121)114-82(57(13)14)96(132)116-83(58(15)16)97(133)115-81(56(11)12)95(131)113-78(45-64-48-101-70-35-27-24-32-67(64)70)93(129)109-72(39-52(3)4)88(124)110-75(42-61-28-20-19-21-29-61)91(127)107-74(41-54(7)8)90(126)112-77(44-63-47-100-69-34-26-23-31-66(63)69)92(128)108-73(40-53(5)6)89(125)111-76(86(122)98-36-37-117)43-62-46-99-68-33-25-22-30-65(62)68/h19-35,46-48,50-60,71-78,80-83,99-101,117H,36-45,49H2,1-18H3,(H,98,122)(H,102,130)(H,103,118)(H,104,119)(H,105,123)(H,106,120)(H,107,127)(H,108,128)(H,109,129)(H,110,124)(H,111,125)(H,112,126)(H,113,131)(H,114,121)(H,115,133)(H,116,132)/t59-,60-,71+,72+,73+,74+,75-,76-,77-,78-,80-,81+,82+,83-/m0/s1

InChI Key

LQSMEVHEYXACJP-DSHASFMGSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Linear Gramicidins in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of linear gramicidins, a class of peptide antibiotics produced by the bacterium Bacillus brevis. The document details the enzymatic machinery, genetic organization, and biochemical reactions that constitute this complex non-ribosomal peptide synthesis (NRPS) pathway. Particular emphasis is placed on quantitative data, detailed experimental protocols, and visual representations of the core processes to facilitate a deeper understanding and further research in the field of natural product biosynthesis and drug development.

Introduction to Linear Gramicidins

Linear gramicidins are a family of pentadecapeptide antibiotics that exhibit potent activity against Gram-positive bacteria. Their unique structure, characterized by alternating L- and D-amino acids, a formylated N-terminus, and a C-terminal ethanolamine, allows them to form ion channels in bacterial cell membranes, leading to cell death[1]. The biosynthesis of these complex peptides does not occur on ribosomes but is instead carried out by a large, multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).

The Genetic Blueprint: The lgr Gene Cluster

The biosynthesis of linear gramicidin (B1672133) is encoded by the lgr gene cluster in Bacillus brevis ATCC 8185[2]. This cluster spans approximately 74 kilobase pairs and contains four large open reading frames, lgrA, lgrB, lgrC, and lgrD, which encode the four multidomain NRPS enzymes responsible for the peptide's assembly[2]. An additional gene, lgrE, located upstream of the main cluster, encodes an external aldoreductase involved in the final step of the synthesis[1][3].

Table 1: Genes of the Linear Gramicidin Biosynthetic Cluster

GeneEncoded ProteinSize (kbp)Number of ModulesFunction
lgrALgrA6.82Initiates synthesis, incorporates the first two amino acids, and contains the N-terminal formylation domain.[2]
lgrBLgrB15.54Elongates the peptide chain by adding the next four amino acids.[2]
lgrCLgrC23.36Continues the elongation of the peptide chain with six more amino acids.[2]
lgrDLgrD15.34Adds the final four amino acids and contains the C-terminal reductase domain for peptide release.[2]
lgrELgrE~1.0N/AAn external aldoreductase that reduces the peptide-aldehyde intermediate to the final product.[1][3]

The Molecular Assembly Line: Non-Ribosomal Peptide Synthetase (NRPS)

The synthesis of linear gramicidin is a modular process, carried out by the LgrA-D enzymatic complex. This complex consists of 16 modules in total, each responsible for the incorporation of a single amino acid into the growing peptide chain[2]. Each module is further divided into specific domains that perform distinct catalytic functions.

Core Domains of the NRPS Modules
  • Adenylation (A) Domain: This domain is the "gatekeeper" of the assembly line. It specifically recognizes and activates a cognate amino acid by hydrolyzing ATP to form an aminoacyl-adenylate intermediate and pyrophosphate (PPi). The specificity of the A-domain dictates the primary sequence of the final peptide.

  • Peptidyl Carrier Protein (PCP) Domain: Also known as the thiolation (T) domain, the PCP domain covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group. This flexible arm then shuttles the growing peptide chain between the different catalytic domains.

  • Condensation (C) Domain: This domain catalyzes the formation of the peptide bond. It facilitates the nucleophilic attack of the amino group of the amino acid tethered to its own module's PCP domain on the thioester bond of the upstream PCP domain, thus elongating the peptide chain.

Tailoring Domains for Structural Diversity
  • Epimerization (E) Domain: Found in seven of the sixteen modules, the E-domain is responsible for converting the L-amino acid attached to the PCP domain into its D-isoform, contributing to the characteristic alternating stereochemistry of linear gramicidin[2].

  • Formylation (F) Domain: Located at the N-terminus of LgrA, this domain modifies the first amino acid, valine, by adding a formyl group. This N-formylation is essential for the initiation of the biosynthesis[4].

  • Reductase (R) Domain: A rare feature in NRPS systems, the R-domain is located at the C-terminus of LgrD. It catalyzes the reductive release of the completed pentadecapeptide from the NRPS complex as a peptide aldehyde[1][3].

The Biosynthesis Pathway of Linear Gramicidin

The biosynthesis of linear gramicidin is a highly orchestrated process that can be divided into three main stages: initiation, elongation, and termination/modification.

Initiation
  • Formylation: The F-domain of LgrA formylates L-valine using formyltetrahydrofolate as the formyl group donor[4].

  • Activation and Thiolation: The A-domain of the first module of LgrA activates the formylated L-valine. The PCP domain of this module then covalently binds the activated amino acid.

Elongation

The formyl-valine is then passed to the C-domain of the second module. The A-domain of the second module activates the next amino acid, glycine, which is then tethered to its PCP domain. The C-domain then catalyzes the formation of the first peptide bond. This cycle of activation, thiolation, and condensation is repeated for each of the subsequent 13 amino acids, with the growing peptide chain being passed from one module to the next across the LgrA, LgrB, LgrC, and LgrD enzymes. The E-domains within specific modules convert the tethered L-amino acid to its D-enantiomer before the condensation reaction.

Termination and Final Modification
  • Reductive Release: Once the full-length 15-amino acid peptide is assembled on the final PCP domain of LgrD, the C-terminal R-domain catalyzes the NAD(P)H-dependent reduction of the thioester bond, releasing the peptide as a C-terminal aldehyde intermediate[1][3].

  • Final Reduction: The external aldoreductase, LgrE, then catalyzes the NADPH-dependent reduction of the peptide aldehyde to the final product, linear gramicidin, which has a C-terminal ethanolamine[1][3].

Linear Gramicidin Biosynthesis Pathway cluster_initiation Initiation cluster_elongation Elongation cluster_termination Termination & Modification Formyl-Val Formyl-L-Valine LgrA_Mod1 LgrA Module 1 (F-A-PCP) Formyl-Val->LgrA_Mod1 Activation & Thiolation LgrA_Mod2 LgrA Module 2 (C-A-PCP) LgrA_Mod1->LgrA_Mod2 Peptide Bond Formation LgrB_Mods LgrB Modules 3-6 (C-A-E-PCP)n LgrA_Mod2->LgrB_Mods LgrC_Mods LgrC Modules 7-12 (C-A-E-PCP)n LgrB_Mods->LgrC_Mods LgrD_Mods LgrD Modules 13-15 (C-A-E-PCP)n LgrC_Mods->LgrD_Mods LgrD_Mod16 LgrD Module 16 (C-A-PCP-R) LgrD_Mods->LgrD_Mod16 Peptide_Aldehyde Peptide Aldehyde LgrD_Mod16->Peptide_Aldehyde Reductive Release LgrE LgrE (Aldoreductase) Peptide_Aldehyde->LgrE Linear_Gramicidin Linear Gramicidin LgrE->Linear_Gramicidin Final Reduction Amino_Acids Amino Acids + ATP Amino_Acids->LgrA_Mod2 Amino_Acids->LgrB_Mods Amino_Acids->LgrC_Mods Amino_Acids->LgrD_Mods Formyl_Donor Formyl-THF Formyl_Donor->LgrA_Mod1 NADPH_NADH NAD(P)H NADPH_NADH->LgrD_Mod16 NADPH NADPH NADPH->LgrE

Caption: Overview of the linear gramicidin biosynthesis pathway.

Quantitative Analysis of Linear Gramicidin Biosynthesis

Precise quantitative data is crucial for understanding the efficiency and regulation of the biosynthesis pathway. This section summarizes available data on production yields and enzyme kinetics.

Table 2: Production Yields of Linear Gramicidin in Bacillus brevis ATCC 8185

Culture MediumLinear Gramicidin Yield (µg/mL)Reference
Standard Method (Skim milk pre-culture, beef broth main)3.11[5]
Beef broth (pre- and main culture)0.59[5]
1% Skim milk20.3[5]
1% Casein6.69[5]

Table 3: Apparent Michaelis-Menten Constants (Km) for Adenylation Domains of LgrA

While a complete kinetic analysis of all modules is not yet available, the substrate specificity of the first three adenylation domains has been investigated using the ATP-PPi exchange assay.

ModulePrimary SubstrateApparent Km (µM)Relative Activity with other substratesReference
1 (LgrA)L-Valine45L-Ile (48%), L-Leu (12%)
2 (LgrA)GlycineNot DeterminedSpecific for Glycine
3 (LgrB)L-Alanine230Gly (100%), L-Leu (8%), L-Pro (6%), L-Val (6%)

Note: The relative activity for Module 3 is reported with Glycine activation set to 100%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of linear gramicidins.

Purification of Linear Gramicidin Synthetase Complex

A detailed protocol for the purification of the entire multi-enzyme complex is challenging due to its size and complexity. However, individual modules or domains can be expressed heterologously and purified.

Protocol: Purification of Recombinant NRPS Domains

  • Gene Cloning and Expression:

    • The gene encoding the desired NRPS domain (e.g., an A-domain) is amplified from B. brevis genomic DNA via PCR.

    • The PCR product is cloned into an appropriate expression vector, often containing a purification tag such as a His-tag.

    • The recombinant plasmid is transformed into a suitable expression host, typically E. coli BL21(DE3).

    • The cells are grown in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis and Lysate Preparation:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

    • Cells are lysed by sonication or using a French press.

    • The lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • The cleared lysate is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with lysis buffer.

    • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional):

    • For higher purity, the eluted fractions can be subjected to further purification steps such as size-exclusion chromatography or ion-exchange chromatography.

  • Protein Characterization:

    • The purity of the protein is assessed by SDS-PAGE.

    • The concentration of the purified protein is determined using a Bradford assay or by measuring absorbance at 280 nm.

Experimental Workflow for NRPS Domain Characterization cluster_cloning Gene Cloning & Expression cluster_purification Protein Purification cluster_analysis Biochemical Analysis PCR PCR Amplification of NRPS Domain Gene Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis Affinity_Chrom Ni-NTA Affinity Chromatography Lysis->Affinity_Chrom SEC Size-Exclusion Chromatography (Optional) Affinity_Chrom->SEC SDS_PAGE Purity Check (SDS-PAGE) SEC->SDS_PAGE ATP_PPi_Assay Enzyme Kinetics (ATP-PPi Exchange Assay) SEC->ATP_PPi_Assay HPLC_MS Product Analysis (HPLC-MS) ATP_PPi_Assay->HPLC_MS

Caption: A typical experimental workflow for NRPS domain characterization.

ATP-PPi Exchange Assay for Adenylation Domain Activity

This assay measures the activity of the A-domain by quantifying the incorporation of radiolabeled pyrophosphate ([³²P]PPi) into ATP in the presence of the cognate amino acid.

Materials:

  • Purified A-domain or NRPS module

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • [³²P]PPi (radiolabeled pyrophosphate)

  • Cognate amino acid

  • Activated charcoal suspension

  • Scintillation cocktail and counter

Protocol:

  • Prepare a reaction mixture containing the reaction buffer, ATP, [³²P]PPi, and the amino acid substrate.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reaction by adding a solution of activated charcoal, which binds to the radiolabeled ATP but not the free [³²P]PPi.

  • Pellet the charcoal by centrifugation and wash it to remove any unbound [³²P]PPi.

  • Resuspend the charcoal pellet in a scintillation cocktail.

  • Quantify the amount of [³²P]ATP formed by liquid scintillation counting.

  • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the amino acid substrate and a fixed concentration of ATP, or vice versa. The data can then be fitted to the Michaelis-Menten equation.

HPLC Analysis of Linear Gramicidin

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection, quantification, and purification of linear gramicidin.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile (B52724) and water (with or without trifluoroacetic acid)

  • Linear gramicidin standard

  • Sample extract (e.g., from B. brevis culture)

Protocol:

  • Sample Preparation: Extract linear gramicidin from the bacterial culture using an organic solvent such as ethanol (B145695) or acetone. Centrifuge to remove cell debris and filter the supernatant.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile in water is typically used. For example, a linear gradient from 70% to 100% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 280 nm (due to the tryptophan residues in gramicidin).

  • Analysis:

    • Inject the sample extract onto the HPLC column.

    • Monitor the elution profile and identify the peak corresponding to linear gramicidin by comparing its retention time with that of a pure standard.

    • Quantify the amount of linear gramicidin by integrating the peak area and comparing it to a standard curve generated with known concentrations of the gramicidin standard.

Conclusion and Future Directions

The biosynthesis of linear gramicidin represents a fascinating and complex example of non-ribosomal peptide synthesis. The modular nature of the Lgr synthetase complex offers a tantalizing prospect for bioengineering and the creation of novel peptide antibiotics. A thorough understanding of the structure, function, and kinetics of each domain within this assembly line is paramount for such endeavors.

Future research should focus on:

  • Complete Kinetic Characterization: A comprehensive kinetic analysis of all 16 modules of the Lgr synthetase is needed to create a complete quantitative model of the biosynthesis pathway.

  • Structural Biology: High-resolution crystal structures of the individual Lgr enzymes and their domains will provide invaluable insights into their catalytic mechanisms and substrate specificities.

  • Heterologous Expression of the Entire Pathway: The successful heterologous expression of the entire lgr gene cluster in a more genetically tractable host would greatly facilitate the production of gramicidin variants through genetic engineering.

  • Regulatory Mechanisms: Elucidating the regulatory networks that control the expression of the lgr gene cluster could lead to strategies for enhancing the production of linear gramicidin.

By continuing to unravel the intricacies of linear gramicidin biosynthesis, researchers can pave the way for the development of new and improved peptide-based therapeutics to combat the growing threat of antibiotic resistance.

References

The Crucial Role of D- and L-Amino Acids in the Architecture and Function of Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gramicidin (B1672133) B, a constituent of the antibiotic mixture Gramicidin D, is a linear pentadecapeptide renowned for its ability to form ion channels within lipid membranes. This technical guide delves into the intricate structural role of its alternating D- and L-amino acids, a key determinant of its unique β-helical conformation and ion-channelling capabilities. We will explore the subtle yet significant impact of the L-Phenylalanine at position 11, which distinguishes it from its more abundant counterpart, Gramicidin A. This document provides a comprehensive overview of the structural data, detailed experimental methodologies for its characterization, and visual representations of key processes, offering a valuable resource for researchers in biophysics, pharmacology, and drug development.

Introduction

Gramicidin, a heterogeneous mixture of antimicrobial peptides produced by the soil bacterium Bacillus brevis, has been a subject of intense scientific scrutiny for decades.[1] This mixture, collectively known as Gramicidin D, is primarily composed of Gramicidin A (≈80%), Gramicidin C (≈14%), and Gramicidin B (≈6%).[1] These peptides are potent antibiotics, particularly against Gram-positive bacteria, owing to their ability to disrupt cellular ion homeostasis by forming transmembrane channels.[1]

The defining structural feature of gramicidins is their primary sequence, a linear chain of 15 amino acids with a strict alternation of L- and D-chiralities.[1] This unique arrangement is fundamental to the formation of a specialized helical structure, the β-helix, which is essential for its biological activity. This compound's sequence is: formyl-L-Val¹-Gly²-L-Ala³-D-Leu⁴-L-Ala⁵-D-Val⁶-L-Val⁷-D-Val⁸-L-Trp⁹-D-Leu¹⁰-L-Phe¹¹-D-Leu¹²-L-Trp¹³-D-Leu¹⁴-L-Trp¹⁵-ethanolamine [1]

This guide will focus specifically on this compound, examining how the interplay of its D- and L-amino acids dictates its three-dimensional structure and, consequently, its function as an ion channel.

The Structural Imperative of Alternating Chirality

The alternating sequence of D- and L-amino acids is the cornerstone of this compound's architecture. This unique pattern precludes the formation of conventional α-helices or β-sheets. Instead, it forces the peptide backbone to adopt a β-helical conformation. In this conformation, the peptide backbone coils, and the side chains of the amino acids project outwards from the helical axis. This arrangement results in a hydrophobic exterior, which is crucial for the peptide's solubility and stability within the lipid bilayer of cell membranes.[1]

The core of the helix forms a hollow pore. For the channel to become functional, two gramicidin monomers, one in each leaflet of the lipid bilayer, dimerize in a head-to-head fashion (N-terminus to N-terminus). This dimerization is stabilized by the formation of six intermolecular hydrogen bonds.[2] The resulting dimeric channel is approximately 26 Å in length, sufficient to span the hydrophobic core of a typical biological membrane, and has a pore diameter of about 4 Å.[3][4]

The peptide carbonyl groups line the interior of the pore, creating a polar pathway for the translocation of monovalent cations.[5] The alternating chirality of the amino acids positions these carbonyl groups in a precise orientation that facilitates the movement of ions in a single file, accompanied by water molecules.[6]

The Influence of L-Phenylalanine at Position 11

This compound is distinguished from Gramicidin A by the substitution of L-Tryptophan with L-Phenylalanine at position 11.[1] While this single amino acid change does not significantly alter the overall backbone conformation of the β-helix, it does have a discernible impact on the channel's ion transport properties.[7] The bulky, aromatic indole (B1671886) side chain of tryptophan in Gramicidin A contributes to the local electronic environment at the mouth of the channel. The substitution with the less polar phenyl group of phenylalanine in this compound alters the cation-binding affinities and the activation energy for ion transport.[7]

Quantitative Structural and Functional Data

The following tables summarize key quantitative parameters related to the structure and function of Gramicidin channels. While much of the high-resolution structural data has been obtained for the more abundant Gramicidin A, the close structural homology allows for its use as a reliable model for this compound, with the primary differences arising from the side chain at position 11.

Table 1: Amino Acid Sequence and Chirality of this compound
PositionAmino AcidChirality
1ValineL
2Glycine(achiral)
3AlanineL
4LeucineD
5AlanineL
6ValineD
7ValineL
8ValineD
9TryptophanL
10LeucineD
11PhenylalanineL
12LeucineD
13TryptophanL
14LeucineD
15TryptophanL
Table 2: Representative Dihedral Angles (φ, ψ) for a Gramicidin-like β-helix
Residue TypeApproximate φ (°)Approximate ψ (°)
L-amino acid-120 to -150+110 to +140
D-amino acid+120 to +150-110 to -140
Table 3: Comparative Single-Channel Conductance and Ion Binding
ParameterGramicidin AThis compoundIonConditions
Single-Channel Conductance (pS)~25Significantly different from AK⁺1 M KCl, 100 mV
Single-Channel Conductance (pS)~9-Na⁺1 M NaCl, 100 mV
Permeability Ratio (PK/PNa)~2.9-K⁺/Na⁺10 mM, same applied potential[9]
Conductance Ratio (GK/GNa)~2.8-K⁺/Na⁺10 mM, same applied potential[9]
Binding Constant (M⁻¹)52.6Altered affinity due to Phe¹¹K⁺34°C, aqueous dispersions of lyso-PC[10]
Binding Constant (M⁻¹)36.9Altered affinity due to Phe¹¹Na⁺34°C, aqueous dispersions of lyso-PC[10]
Binding Constant (M⁻¹)54.0Altered affinity due to Phe¹¹Cs⁺34°C, aqueous dispersions of lyso-PC[10]

Experimental Protocols

The characterization of this compound's structure and function relies on a suite of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Synthesis and Purification of this compound

This protocol is adapted from solid-phase peptide synthesis methods developed for gramicidins.[11]

  • Solid-Phase Peptide Synthesis:

    • Utilize the 9-fluorenylmethoxycarbonyl (Fmoc) method on a suitable resin support.

    • Couple the amino acids sequentially, starting from the C-terminal L-Trp-ethanolamine. Formyl-L-Valine is coupled as the N-terminal residue.

    • Use appropriate protecting groups for the amino acid side chains.

  • Cleavage from Resin:

    • Cleave the synthesized peptide from the resin using ethanolamine. This method avoids harsh acidic conditions that can damage the peptide.

  • Purification:

    • Perform a preliminary purification using silica (B1680970) gel chromatography.[12]

    • Further purify the peptide using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).

    • Monitor the purification process by analytical HPLC and confirm the identity and purity of the final product by mass spectrometry and amino acid analysis.

Solid-State NMR Spectroscopy for Structural Analysis in a Membrane Environment

This protocol outlines the general steps for preparing a sample of this compound for solid-state NMR analysis in a lipid bilayer.[13]

  • Sample Preparation:

    • Co-dissolve the purified this compound and a lipid (e.g., dimyristoylphosphatidylcholine, DMPC) in an organic solvent such as chloroform (B151607) or trifluoroethanol. The typical molar ratio of lipid to peptide is between 8:1 and 15:1.

    • Remove the organic solvent under a stream of nitrogen gas, followed by high vacuum to form a thin lipid/peptide film.

    • Hydrate the film with a buffer solution to a final water content of approximately 50% by weight.

    • Subject the hydrated sample to multiple freeze-thaw cycles to ensure homogeneity.

  • Sample Alignment:

    • Apply the hydrated lipid/peptide mixture onto thin glass plates.

    • Stack the plates and carefully place them inside the NMR rotor. The planar surfaces of the glass plates will align parallel to each other, and the lipid bilayers will orient themselves on the glass surfaces.

  • NMR Data Acquisition:

    • Acquire ¹⁵N NMR spectra on a solid-state NMR spectrometer. Isotopic labeling of specific backbone amide nitrogens is often employed to obtain site-specific information.

    • Use cross-polarization techniques to enhance the signal from the ¹⁵N nuclei.

    • The orientation of the sample in the magnetic field provides information on the orientation of the peptide backbone with respect to the membrane normal.

X-ray Crystallography for High-Resolution Structural Determination

This protocol provides a general framework for the crystallization of gramicidin, which can be adapted for this compound.[14][15]

  • Crystallization Setup:

    • Dissolve purified this compound in an appropriate organic solvent, such as ethanol (B145695) or methanol.

    • Employ the hanging drop or sitting drop vapor diffusion method. Mix the peptide solution with a precipitant solution on a coverslip or in a well.

    • The precipitant solution typically contains a salt (e.g., CsCl, if studying ion-bound forms) and a buffer.

    • Seal the coverslip or well over a reservoir containing a higher concentration of the precipitant solution.

  • Crystal Growth:

    • Allow the setup to equilibrate at a constant temperature. Vapor diffusion will slowly increase the concentration of the peptide and precipitant in the drop, leading to crystallization.

    • Monitor for crystal growth over several days to weeks.

  • Data Collection and Structure Determination:

    • Mount a suitable single crystal and expose it to a monochromatic X-ray beam.

    • Collect diffraction data as the crystal is rotated.

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or heavy atom derivatization.

    • Build and refine the atomic model of this compound against the experimental data.

Molecular Dynamics (MD) Simulations of this compound in a Lipid Bilayer

This protocol outlines the key steps for setting up and running an MD simulation of a this compound channel using GROMACS.[16][17][18]

  • System Setup:

    • Obtain or build a starting structure of the this compound head-to-head dimer in a β-helical conformation.

    • Embed the peptide dimer into a pre-equilibrated lipid bilayer (e.g., POPE or DMPC) using tools like gmx membed.

    • Solvate the system with water molecules and add ions to neutralize the system and achieve a desired salt concentration.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Conduct a two-phase equilibration. First, perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Follow this with an NPT (constant number of particles, pressure, and temperature) equilibration to adjust the system's density and pressure. Positional restraints on the peptide backbone are often applied and gradually released during equilibration.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (nanoseconds to microseconds) to observe the desired phenomena, such as ion transport or conformational dynamics.

  • Analysis:

    • Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond occupancies, pore radius, and ion permeation events.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental relationships and processes related to this compound.

Gramicidin_Structure_Function Logical Relationship of this compound Structure and Function cluster_structure Structural Determinants cluster_conformation Resulting Conformation cluster_function Biological Function Alternating_Chirality Alternating D- and L-Amino Acids Beta_Helix β-Helical Monomer Alternating_Chirality->Beta_Helix Dictates Hydrophobic_Side_Chains Hydrophobic Side Chains Hydrophobic_Exterior Membrane Insertion Hydrophobic_Side_Chains->Hydrophobic_Exterior Creates Peptide_Backbone Peptide Backbone Carbonyls Cation_Transport Selective Cation Transport Peptide_Backbone->Cation_Transport Lines pore for Dimerization Head-to-Head Dimerization Beta_Helix->Dimerization Enables Ion_Channel Transmembrane Ion Channel Dimerization->Ion_Channel Forms Hydrophobic_Exterior->Ion_Channel Stabilizes in membrane Ion_Channel->Cation_Transport Mediates Ion_Transport_Mechanism Mechanism of Cation Transport through this compound Channel Cation_Extracellular Cation (Extracellular) Binding_Site_1 Binding Site 1 Cation_Extracellular->Binding_Site_1 Dehydration & Binding Pore_Translocation Single-File Translocation Binding_Site_1->Pore_Translocation Hop Binding_Site_2 Binding Site 2 Pore_Translocation->Binding_Site_2 Hop Cation_Intracellular Cation (Intracellular) Binding_Site_2->Cation_Intracellular Release & Rehydration MD_Simulation_Workflow Workflow for Molecular Dynamics Simulation of this compound A 1. System Setup (Peptide, Membrane, Water, Ions) B 2. Energy Minimization A->B C 3. NVT Equilibration (Temperature) B->C D 4. NPT Equilibration (Pressure & Density) C->D E 5. Production MD Run D->E F 6. Trajectory Analysis E->F

References

An In-depth Technical Guide on the Hydrophobicity and Membrane Interaction of Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gramicidin (B1672133) B, a naturally occurring linear pentadecapeptide antibiotic, represents a fascinating model for understanding the intricate interplay between hydrophobicity and membrane function. As a member of the gramicidin family, it distinguishes itself through a key amino acid substitution that modulates its interaction with lipid bilayers. This technical guide provides a comprehensive overview of the core physicochemical properties of Gramicidin B, its mechanism of action as an ion channel, and the experimental methodologies employed to elucidate these characteristics. By presenting quantitative data in a structured format and detailing experimental protocols, this document aims to serve as a valuable resource for researchers in the fields of biophysics, membrane biology, and antimicrobial drug development.

Molecular Profile of this compound

This compound is a non-ribosomally synthesized peptide produced by the soil bacterium Brevibacillus brevis. It is part of the gramicidin D complex, which is a mixture of gramicidins A, B, and C.[1] this compound constitutes approximately 5% of this mixture.[1]

Amino Acid Sequence and Structural Implications

The primary structure of this compound is a 15-amino acid polypeptide with alternating L- and D-amino acid configurations.[2] This alternating stereochemistry is crucial for the formation of its characteristic β-helix structure within the hydrophobic core of the cell membrane.[2] The N-terminus is blocked by a formyl group, and the C-terminus is blocked by an ethanolamine (B43304) group, rendering the peptide uncharged and highly hydrophobic.[2]

The amino acid sequence of Valine-Gramicidin B is as follows: Formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe-D-Leu-L-Trp-D-Leu-L-Trp-Ethanolamine [3]

The key distinction between Gramicidin A and this compound lies at position 11, where the L-Tryptophan in Gramicidin A is replaced by an L-Phenylalanine in this compound.[1][2][4] This substitution, while seemingly minor, has significant implications for the peptide's hydrophobicity and its interaction with the lipid membrane, affecting ion conductance.[4]

Hydrophobicity and Membrane Partitioning

The amino acid composition of this compound, rich in hydrophobic residues like Valine, Leucine, Alanine, and Phenylalanine, makes it exceptionally insoluble in water.[2] This inherent hydrophobicity is the primary driving force for its partitioning into the lipid bilayer of cell membranes.

Mechanism of Action: Ion Channel Formation

This compound functions by forming transmembrane channels that disrupt the ionic homeostasis of target cells, ultimately leading to cell death.[2] This process involves a series of steps orchestrated by the peptide's structure and its interaction with the lipid environment.

A diagram illustrating the mechanism of this compound ion channel formation is presented below:

Gramicidin_Channel_Formation cluster_extracellular Extracellular Space cluster_membrane Lipid Bilayer cluster_intracellular Intracellular Space Monomer_EC This compound Monomer Monomer_Insert Monomer Insertion Monomer_EC->Monomer_Insert Partitioning Dimerization Head-to-Head Dimerization Monomer_Insert->Dimerization Lateral Diffusion Channel Functional Ion Channel Dimerization->Channel Conformational Change Ion_Transport Ion Transport Channel->Ion_Transport K+, Na+ Monomer_IC This compound Monomer

Mechanism of this compound ion channel formation.

The process begins with the partitioning of this compound monomers from the aqueous environment into the individual leaflets of the lipid bilayer. These monomers then diffuse laterally within the membrane until two monomers from opposing leaflets align in a head-to-head (N-terminus to N-terminus) orientation. This dimerization forms a continuous transmembrane β-helical structure, creating a narrow, water-filled pore with a diameter of approximately 4 Å. This pore is selectively permeable to monovalent cations such as K+ and Na+, disrupting the crucial ion gradients across the cell membrane.

Quantitative Data on Membrane Interaction

The interaction of this compound with lipid membranes has been quantified using various biophysical techniques. The following table summarizes key parameters, with data for Gramicidin A provided for comparison where specific this compound data is limited.

ParameterThis compoundGramicidin A (for comparison)Lipid SystemIon/ConditionsReference
Single-Channel Conductance (pS) ~13~20Glycerylmonooleate1 M NaCl[4]
VariesVariesDioleoyl phosphatidylcholine1 M NaCl[4]
VariesVariesDioleoyl phosphatidylethanolamine1 M NaCl[4]
Mean Channel Lifetime (s) Significantly different from gAVaries with lipid thicknessGlycerylmonooleate1 M NaCl[4]
Dimerization Constant (cm²/mol) -5 x 10¹⁴Thylakoid membranes-[5]

Experimental Protocols

The characterization of this compound's interaction with membranes relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.

Single-Channel Conductance Measurement

This technique allows for the direct observation of the opening and closing of individual gramicidin channels and the measurement of ion flow through them.

Objective: To determine the single-channel conductance and lifetime of this compound in a planar lipid bilayer.

Materials:

  • Planar lipid bilayer setup (e.g., Teflon cup with a small aperture)

  • Ag/AgCl electrodes

  • Low-noise current amplifier (patch-clamp amplifier)

  • Data acquisition system

  • Lipid solution (e.g., diphytanoylphosphatidylcholine (B1258105) in n-decane)

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Electrolyte solution (e.g., 1 M NaCl, buffered to a specific pH)

Procedure:

  • Bilayer Formation: A lipid bilayer is formed across the aperture in the Teflon cup separating two aqueous compartments.

  • Gramicidin Incorporation: A small aliquot of the this compound stock solution is added to one or both compartments. The hydrophobic peptide spontaneously partitions into the bilayer.

  • Voltage Clamp: A constant voltage (e.g., 100 mV) is applied across the bilayer using the Ag/AgCl electrodes.

  • Current Recording: The current flowing across the membrane is recorded using the patch-clamp amplifier. The opening and closing of individual channels appear as discrete, step-like changes in the current.

  • Data Analysis: The amplitude of the current steps corresponds to the single-channel current (i). The single-channel conductance (γ) is calculated using Ohm's law: γ = i/V. The duration of the open states provides the channel lifetime.

Fluorescence Spectroscopy

Fluorescence-based assays are powerful tools for studying the partitioning, aggregation, and conformational changes of peptides in membranes.

Objective: To monitor the interaction and insertion of this compound into liposomes using intrinsic Tryptophan fluorescence and fluorescence quenching.

Materials:

  • Spectrofluorometer

  • Large Unilamellar Vesicles (LUVs) of a defined lipid composition

  • This compound

  • Aqueous quencher (e.g., acrylamide (B121943) or potassium iodide)

  • Buffer solution

Procedure:

  • Liposome Preparation: LUVs are prepared by extrusion or sonication.

  • Sample Preparation: A solution of LUVs is placed in a cuvette. This compound is added from a stock solution.

  • Intrinsic Fluorescence Measurement: The intrinsic fluorescence of the Tryptophan residues in this compound is measured (Excitation ~280 nm, Emission ~330-350 nm). A blue shift in the emission maximum upon addition to liposomes indicates the transfer of Tryptophan residues to a more hydrophobic environment (i.e., insertion into the membrane).

  • Fluorescence Quenching: A water-soluble quencher is titrated into the sample. The decrease in fluorescence intensity is measured. Reduced quenching in the presence of liposomes suggests that the Tryptophan residues are shielded from the aqueous environment by the lipid bilayer.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of a peptide on the thermotropic phase behavior of lipid bilayers, providing insights into the nature of peptide-lipid interactions.

Objective: To determine the effect of this compound on the main phase transition temperature (Tm) of a lipid bilayer.

Materials:

  • Differential Scanning Calorimeter

  • Lipid vesicles (e.g., multilamellar vesicles of DPPC)

  • This compound

  • Buffer solution

Procedure:

  • Sample Preparation: Lipid vesicles are prepared in the presence and absence of this compound at various peptide-to-lipid molar ratios.

  • DSC Scan: The samples are heated at a constant rate in the DSC. The instrument measures the differential heat flow required to raise the temperature of the sample and a reference.

  • Data Analysis: The resulting thermogram shows an endothermic peak at the main phase transition temperature (Tm) of the lipid. Changes in the Tm, such as broadening or shifting to a lower temperature, in the presence of this compound indicate a perturbation of the lipid packing and an interaction of the peptide with the lipid acyl chains.[2]

Experimental Workflow

The following diagram outlines a typical workflow for the comprehensive characterization of a membrane-active peptide like this compound.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis & Purification Initial_Screening Initial Screening: Fluorescence Spectroscopy Peptide_Synthesis->Initial_Screening Liposome_Preparation Liposome Preparation Liposome_Preparation->Initial_Screening Thermodynamics Thermodynamic Analysis: Differential Scanning Calorimetry (DSC) Liposome_Preparation->Thermodynamics Functional_Assay Functional Assay: Single-Channel Conductance Liposome_Preparation->Functional_Assay Initial_Screening->Thermodynamics Partitioning Confirmed Initial_Screening->Functional_Assay Interaction Detected Data_Analysis Comprehensive Data Analysis Thermodynamics->Data_Analysis Functional_Assay->Data_Analysis Mechanism_Elucidation Elucidation of Membrane Interaction Mechanism Data_Analysis->Mechanism_Elucidation

Typical workflow for characterizing peptide-membrane interactions.

Conclusion

This compound serves as a quintessential example of how subtle changes in the primary structure of a peptide can influence its hydrophobic character and its functional interaction with biological membranes. The substitution of Phenylalanine for Tryptophan at position 11 alters its ion channel properties, providing a valuable tool for structure-function relationship studies. The experimental protocols detailed herein offer a robust framework for investigating not only this compound but also other membrane-active peptides. A thorough understanding of the principles governing the hydrophobicity and membrane interactions of such molecules is paramount for the rational design of novel antimicrobial agents and other therapeutics that target cell membranes.

References

Spectroscopic Analysis of Gramicidin B Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques employed to elucidate the conformational dynamics of Gramicidin (B1672133) B, a naturally occurring ionophore antibiotic. Understanding the three-dimensional structure of Gramicidin B is paramount for deciphering its ion channel function and for the rational design of novel therapeutics. This document details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format, and visualizes complex relationships through diagrams.

Introduction to this compound and its Conformational Significance

This compound is a linear pentadecapeptide antibiotic produced by the soil bacterium Bacillus brevis. It is a component of the commercially available Gramicidin D, which is a mixture of Gramicidin A, B, and C. These peptides form channels in cell membranes that are selectively permeable to monovalent cations, disrupting the ion gradients essential for cell survival. The structure of this compound is unique, featuring alternating L- and D-amino acids, which allows it to adopt a helical conformation within the lipid bilayer.

The functional form of Gramicidin is a head-to-head dimer, where two monomers span the opposing leaflets of the membrane to form a continuous channel. The transition between the monomeric and dimeric states, as well as the specific helical conformation adopted, are critical for its ion-conducting properties. Spectroscopic techniques are invaluable tools for probing these conformational states in environments that mimic the cell membrane. This compound differs from Gramicidin A by the substitution of Tryptophan at position 11 with Phenylalanine. This single amino acid change has been shown to alter the single-channel conductance and lifetime, highlighting the importance of subtle structural variations.

Spectroscopic Techniques for Conformation Analysis

A variety of spectroscopic methods are utilized to study the conformation of this compound in different environments, from organic solvents to lipid micelles and bilayers, which serve as membrane mimetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution and in the solid state. For this compound, 2D-NMR techniques in sodium dodecyl sulfate (B86663) (SDS) micelles have been instrumental in elucidating its helical structure.

Experimental Protocol: 2D-NMR Spectroscopy of this compound in SDS Micelles

This protocol is adapted from studies on Gramicidin A analogs and is applicable to this compound.

  • Sample Preparation:

    • Synthesize or purify this compound to a high degree.

    • Prepare a solution of deuterated sodium dodecyl sulfate (SDS-d25) micelles in a 90% H₂O/10% D₂O solvent buffered to a physiological pH (e.g., 6.5) with a phosphate (B84403) buffer.

    • Dissolve the lyophilized this compound in a small amount of deuterated trifluoroethanol (TFE-d3).

    • Add the this compound/TFE solution to the SDS micelle solution to achieve a final peptide concentration of approximately 5 mM and a detergent-to-peptide molar ratio of at least 50:1 to ensure the incorporation of no more than one gramicidin dimer per micelle.

    • Sonicate the sample for 5-10 minutes to facilitate the incorporation of this compound into the micelles, resulting in a clear solution.

    • Transfer the final sample to a suitable NMR tube.

  • NMR Data Acquisition:

    • Acquire NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Maintain the sample temperature at a constant value, typically around 55°C, to ensure consistent micelle properties and peptide dynamics.

    • Acquire a series of 2D NMR experiments, including:

      • DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, aiding in amino acid residue identification.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation. Use mixing times in the range of 100-300 ms.

  • Data Processing and Structure Calculation:

    • Process the acquired NMR data using appropriate software (e.g., NMRPipe).

    • Assign the proton resonances to specific amino acids in the this compound sequence using the COSY and TOCSY spectra.

    • Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

    • Use the distance restraints, along with standard bond lengths and angles, as input for molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures.

    • Refine the calculated structures using energy minimization and molecular dynamics simulations.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins. The distinct helical conformations of this compound (e.g., monomeric vs. dimeric states) give rise to characteristic CD spectra.

Experimental Protocol: CD Spectroscopy of this compound in Lipid Vesicles

  • Vesicle Preparation:

    • Prepare large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs) of a chosen lipid composition (e.g., DMPC, DPPC) using methods such as extrusion or sonication.

    • The lipid concentration should be optimized to minimize light scattering, typically in the range of 1-5 mM.

  • Sample Preparation:

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol (B145695) or TFE).

    • Add the this compound solution to the pre-formed vesicle suspension to achieve the desired peptide-to-lipid ratio (e.g., 1:100).

    • Incubate the mixture to allow for the incorporation of the peptide into the lipid bilayer.

  • CD Spectra Acquisition:

    • Use a calibrated spectropolarimeter.

    • Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) to minimize absorbance from the buffer and lipids.

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Subtract the spectrum of the vesicle suspension without the peptide as a baseline correction.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectral features to determine the secondary structure content. The channel-forming β-helix of gramicidin exhibits a characteristic positive band around 218 nm and a negative band around 235 nm.

Fluorescence Spectroscopy

Fluorescence spectroscopy, particularly utilizing the intrinsic fluorescence of tryptophan residues (in Gramicidin A and C) or extrinsic fluorescent probes, can provide insights into the local environment of the peptide and monitor conformational changes such as dimerization. For this compound, which contains phenylalanine instead of tryptophan at position 11, extrinsic probes or analysis of the remaining tryptophan residues can be employed.

Experimental Protocol: Fluorescence Quenching Assay for this compound Channel Formation

This assay indirectly monitors the formation of functional this compound channels by observing the quenching of a fluorescent dye encapsulated in lipid vesicles.

  • Vesicle Preparation:

    • Prepare LUVs encapsulating a fluorescent dye (e.g., ANTS - 8-aminonaphthalene-1,3,6-trisulfonic acid) and a quencher (e.g., Tl⁺ or DPX - p-xylene-bis-pyridinium bromide). The quencher should be present in the external solution.

    • Remove unencapsulated dye and quencher by size-exclusion chromatography.

  • Assay Procedure:

    • Add the this compound solution to the vesicle suspension in a fluorometer cuvette.

    • Monitor the fluorescence intensity over time at the emission maximum of the dye (e.g., ~520 nm for ANTS) upon excitation at its excitation maximum (e.g., ~350 nm for ANTS).

    • The formation of this compound channels will allow the quencher to enter the vesicles and quench the fluorescence of the encapsulated dye, leading to a decrease in fluorescence intensity.

  • Data Analysis:

    • The rate of fluorescence decay is proportional to the rate of channel formation.

    • Fit the fluorescence decay curve to a suitable kinetic model to extract rate constants for dimerization.

Quantitative Data on this compound Conformation and Function

The following tables summarize key quantitative parameters related to the conformation and ion channel properties of this compound, often in comparison to Gramicidin A.

Table 1: Single-Channel Conductance of Gramicidin Analogs in Different Lipid Bilayers

Gramicidin AnalogLipid BilayerCation (1 M)Conductance (pS)Reference
Gramicidin AGlycerylmonooleateNa⁺9.5 ± 0.5[1]
This compoundGlycerylmonooleateNa⁺4.0 ± 0.4[1]
Gramicidin ADioleoyl-PCNa⁺4.8 ± 0.8[1]
This compoundDioleoyl-PCNa⁺2.1 ± 0.5[1]

Table 2: Mean Channel Lifetime of Gramicidin Analogs

Gramicidin AnalogLipid BilayerCation (1 M)Mean Lifetime (s)Reference
Gramicidin AGlycerylmonooleateNa⁺0.8 ± 0.2[1]
This compoundGlycerylmonooleateNa⁺1.5 ± 0.4[1]

Table 3: Activation Parameters for Channel Formation

Gramicidin AnalogΔH‡ (kcal/mol)ΔS‡ (e.u.)Reference
Gramicidin A11.8-11[2]
This compound14.6-4[2]

Visualization of Key Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate important experimental workflows and conceptual models related to the spectroscopic analysis of this compound conformation.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation GB This compound Mix Mixing & Sonication GB->Mix SDS SDS-d25 Micelles SDS->Mix TFE TFE-d3 TFE->Mix Sample NMR Sample Mix->Sample NMR High-Field NMR Sample->NMR COSY DQF-COSY NMR->COSY TOCSY TOCSY NMR->TOCSY NOESY NOESY NMR->NOESY Assign Resonance Assignment COSY->Assign TOCSY->Assign Restraints Distance Restraints NOESY->Restraints Calc Structure Calculation Assign->Calc Restraints->Calc Structure 3D Structure Ensemble Calc->Structure

Figure 1: Experimental workflow for determining the 3D structure of this compound using 2D-NMR spectroscopy.

Conformational_Equilibrium cluster_membrane Lipid Bilayer Monomer1 Monomer Dimer Functional Dimer (Channel) Monomer1->Dimer ka Monomer2 Monomer Monomer2->Dimer Dimer->Monomer1 kd Dimer->Monomer2

Figure 2: Conformational equilibrium of this compound between non-conducting monomers and the functional dimeric channel within a lipid bilayer.

CD_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis GB This compound Incubate Incubation GB->Incubate Vesicles Lipid Vesicles Vesicles->Incubate CD_Sample CD Sample Incubate->CD_Sample CD_Spec CD Spectropolarimeter CD_Sample->CD_Spec Scan Far-UV Scan (190-260 nm) CD_Spec->Scan Baseline Baseline Correction Scan->Baseline Convert Convert to Mean Residue Ellipticity Baseline->Convert Analysis Secondary Structure Analysis Convert->Analysis

Figure 3: Experimental workflow for the analysis of this compound secondary structure using Circular Dichroism spectroscopy.

Conclusion

The spectroscopic analysis of this compound's conformation is a multifaceted endeavor that provides critical insights into its structure-function relationship. NMR, CD, and fluorescence spectroscopy are complementary techniques that, when used in concert, offer a detailed picture of the peptide's behavior in membrane-mimetic environments. The quantitative data derived from these methods are essential for understanding the subtle yet significant effects of amino acid substitutions on ion channel properties. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of biophysics, pharmacology, and drug development who are interested in membrane-active peptides and ion channels. Further research focusing on obtaining high-resolution structural data of this compound in various lipid environments will continue to refine our understanding of this fascinating molecular machine.

References

Methodological & Application

Application Notes & Protocols: Gramicidin B for Perforated Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The perforated patch clamp technique is a variant of the whole-cell configuration that allows for electrical access to the cell's interior without dialyzing intracellular contents. This is achieved by including a pore-forming agent in the patch pipette solution. Gramicidin (B1672133), a polypeptide antibiotic, is a popular choice for this technique. It forms small, cation-selective pores in the cell membrane, allowing for the passage of monovalent cations like Na+ and K+ while being impermeable to anions such as Cl-[1][2][3]. This unique property makes gramicidin the ideal choice for studying ion channels and receptors that are sensitive to intracellular chloride concentrations, such as GABA and glycine (B1666218) receptors[1][4][5]. These notes provide a detailed protocol for using gramicidin B for perforated patch clamp recordings.

Principle of Operation: Gramicidin forms channels by the transmembrane dimerization of two monomers. These channels have a pore diameter that allows the passage of small monovalent cations but excludes anions and larger molecules like second messengers and proteins[6][7]. This preserves the endogenous intracellular signaling pathways and maintains the physiological intracellular chloride concentration, which is crucial for studying the true nature of GABAergic and glycinergic neurotransmission[1][4]. Unlike other perforating agents like nystatin (B1677061) or amphotericin B, which have some permeability to chloride, gramicidin's strict cation selectivity provides a significant advantage in these studies[2].

Key Advantages and Limitations

Advantages:

  • Preservation of Intracellular Chloride: Gramicidin pores are impermeable to Cl-, preventing artificial alterations of the intracellular chloride concentration ([Cl-]i)[1][2][3]. This is critical for accurately studying the physiology of ligand-gated chloride channels like GABAA and glycine receptors[5].

  • Stable Recordings: The technique allows for stable recordings with stable resting potentials and series resistances for extended periods, often exceeding 60 minutes[1].

  • Minimal Washout: Essential intracellular signaling molecules, such as second messengers and proteins, are not dialyzed by the pipette solution, preserving downstream signaling pathways[7].

Limitations:

  • Slow Perforation Time: The process of gramicidin pore formation is slower compared to other agents, typically taking around 20 minutes to achieve a sufficiently low access resistance[8].

  • Higher Access Resistance: The access resistance in gramicidin perforated patch recordings (typically 10-20 MΩ) is higher than in conventional whole-cell recordings, which can affect the speed and fidelity of voltage-clamp experiments[8].

  • Technical Difficulty: The technique requires a very stable giga-seal, and the presence of the antibiotic near the pipette tip can sometimes interfere with seal formation[8][9].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: On a high-precision balance, carefully weigh out a small amount of this compound powder.

  • Dissolving: Dissolve the this compound in high-quality dimethyl sulfoxide (B87167) (DMSO) to create a stock solution[9][10][11]. Methanol can also be used as a solvent[2].

  • Concentration: The stock solution concentration is typically high, for example, 50 mg/ml[10] or 60 mg/ml[9].

  • Storage: Store the stock solution in small aliquots at -20°C. Some sources suggest it can be stored at 4°C for up to one week[10]. It is highly recommended to prepare fresh stock solutions on the day of the experiment to ensure potency[9].

Protocol 2: Preparation of Working Pipette Solution
  • Prepare Internal Solution: Prepare your desired intracellular (pipette) solution and filter it using a 0.2 µm syringe filter[12].

  • Dilute Stock: Immediately before use, dilute the gramicidin stock solution into the internal solution to achieve the final working concentration.

  • Working Concentration: The final concentration typically ranges from 20 µg/ml to 100 µg/ml[2][8][10]. The optimal concentration may need to be determined empirically for different cell types.

  • Mixing: Briefly sonicate (e.g., two 10-second bursts) or vortex the solution to ensure the gramicidin is fully dissolved and dispersed[9].

Protocol 3: Performing a Perforated Patch Clamp Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ[12].

  • Tip-Filling: To facilitate giga-seal formation, first, fill the very tip of the micropipette with gramicidin-free internal solution by brief immersion or suction[2][8][10]. This prevents the antibiotic from interfering with the membrane-glass seal.

  • Back-Filling: Carefully back-fill the rest of the pipette with the gramicidin-containing working solution[8][10]. Avoid introducing air bubbles.

  • Cell Approach and Sealing: Approach the target cell with positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ). This should be done as quickly as possible to prevent gramicidin from diffusing to the tip[8].

  • Perforation Monitoring: After achieving a giga-seal, monitor the access resistance (Ra). Perforation is observed as a gradual decrease in Ra over time. This process can take 15-30 minutes[8].

  • Stable Recording: The recording is considered stable and ready for data acquisition when the access resistance reaches a low and stable value, typically in the range of 10-20 MΩ[8].

  • Verification (Optional but Recommended): To confirm that the membrane has not ruptured (i.e., you are not in whole-cell mode), you can include a membrane-impermeable dye in the pipette solution. If the cell fills with the dye, the patch has ruptured[8].

Data Presentation: Summary of Quantitative Data

Table 1: this compound Solution Parameters

Parameter Value Solvent Notes
Stock Solution Concentration 10-60 mg/ml DMSO, Methanol High-quality, anhydrous DMSO is recommended[9]. Fresh preparation is best[9].
Working Concentration 20-100 µg/ml Pipette Internal Solution Optimal concentration is cell-type dependent and may require optimization[2][8][10].

| Storage (Stock) | -20°C (long-term) or 4°C (short-term, up to 1 week) | | Avoid repeated freeze-thaw cycles. |

Table 2: Typical Electrophysiological Parameters

Parameter Typical Value Notes
Pipette Resistance 3-6 MΩ Thick-walled borosilicate glass is recommended[12].
Seal Resistance > 1 GΩ A high-quality, stable seal is critical for successful perforation[8].
Time to Perforation ~20 minutes Can vary based on gramicidin concentration and cell type[8].
Final Access Resistance (Ra) 10-20 MΩ Higher than conventional whole-cell but allows for stable recordings[8].

| Recording Stability | > 60 minutes | Stable resting membrane potential and series resistance can be maintained[1]. |

Visualizations

Signaling Pathway: Studying GABAergic Transmission

The diagram below illustrates why maintaining the native intracellular chloride concentration is crucial when studying GABAA receptor signaling. The direction of Cl- flow through the GABAA receptor channel, and thus whether the response is hyperpolarizing or depolarizing, depends on the relationship between the membrane potential and the chloride reversal potential (ECl), which is set by the intracellular and extracellular chloride concentrations.

GABA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron (Gramicidin Perforated Patch) cluster_2 Gramicidin Advantage AP Action Potential Ca_inf Ca²⁺ Influx AP->Ca_inf Vesicle GABA Vesicles Ca_inf->Vesicle GABA_rel GABA Release Vesicle->GABA_rel GABA_R GABAₐ Receptor (Cl⁻ Channel) GABA_rel->GABA_R GABA Binds Cl_flux Cl⁻ Flux GABA_R->Cl_flux Mem_Pot Membrane Potential Change Cl_flux->Mem_Pot Advantage Native [Cl⁻]i is maintained, allowing true physiological response.

Caption: GABAA receptor signaling pathway under gramicidin perforated patch.

Experimental Workflow

This diagram outlines the major steps involved in a successful gramicidin perforated patch clamp experiment, from initial preparation to data acquisition.

Gramicidin_Workflow prep_solutions 1. Prepare Solutions (Internal, External, Gramicidin Stock) pull_pipette 2. Pull Pipette (3-6 MΩ) prep_solutions->pull_pipette fill_pipette 3. Fill Pipette (Tip-fill then Back-fill) pull_pipette->fill_pipette find_cell 4. Identify Target Cell fill_pipette->find_cell form_seal 5. Form Giga-ohm Seal (>1 GΩ) find_cell->form_seal monitor_ra 6. Monitor Perforation (Wait for Ra to decrease) form_seal->monitor_ra ~20 min stable_rec 7. Achieve Stable Recording (Ra ≈ 10-20 MΩ) monitor_ra->stable_rec data_acq 8. Data Acquisition stable_rec->data_acq

Caption: Workflow for a gramicidin perforated patch clamp experiment.

Logical Relationships: Choosing a Patch Clamp Configuration

This decision tree helps researchers decide whether the gramicidin perforated patch technique is the most suitable method for their experimental question.

Decision_Tree q1 Need to measure whole-cell currents? q2 Is preserving intracellular signaling crucial? q1->q2 Yes ans_ca Use Cell-Attached or On-Cell Patch q1->ans_ca No q3 Is maintaining native [Cl⁻]i essential? q2->q3 Yes ans_wc Use Conventional Whole-Cell q2->ans_wc No ans_gram Use Gramicidin Perforated Patch q3->ans_gram Yes ans_nys Use Nystatin or Amphotericin B q3->ans_nys No ans_perf Use Perforated Patch

Caption: Decision tree for selecting a patch clamp configuration.

References

Protocol for Preparing Gramicidin B Stock Solution for Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gramicidin (B1672133), a heterogeneous mixture of linear polypeptide antibiotics produced by Bacillus brevis, is widely utilized in electrophysiology, particularly for perforated patch-clamp recordings. Its ability to form small monovalent cation-selective channels in the cell membrane allows for electrical access to the cell's interior while maintaining the integrity of the intracellular environment, which is crucial for studying ion channels and signaling pathways without dialysis of cellular components.[1][2] Gramicidin B is one of the major components of the commercial gramicidin mixture.[3] This protocol provides a detailed methodology for the preparation of this compound stock solutions for use in electrophysiology experiments.

Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 1843.26 g/mol [4][5]
Solubility
Dimethyl Sulfoxide (DMSO)Soluble (e.g., 100 mg/mL for Gramicidin)[6]
EthanolSoluble (e.g., 20 mg/mL for Gramicidin)[3][6]
WaterInsoluble[3][6]
Stock Solution Concentration 20 - 60 mg/mL in DMSO[7][8]
Working Concentration 20 - 100 µg/mL in intracellular solution[8]
Stock Solution Storage Short-term (≤ 1 week) at 4°C; Long-term at -20°C[7][9][10]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps to prepare a 50 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • High-precision balance

  • Vortex mixer

  • Pipettors and sterile pipette tips

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Weigh this compound: On a high-precision balance, carefully weigh out the desired amount of this compound powder into a sterile microcentrifuge tube. For example, to prepare 100 µL of a 50 mg/mL stock solution, weigh 5 mg of this compound.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 50 mg/mL solution, add 100 µL of DMSO to 5 mg of this compound.

  • Dissolve this compound: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.[1][8]

  • Aliquot Stock Solution: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10][11]

  • Storage:

    • For short-term storage (up to one week), store the aliquots at 4°C.[7]

    • For long-term storage, store the aliquots at -20°C.[9][10][12] Protect from light.[12]

Preparation of Working Solution

The stock solution must be diluted in the intracellular (pipette) solution to the desired working concentration immediately before use.

Procedure:

  • Thaw Stock Solution: If frozen, thaw a single aliquot of the this compound stock solution at room temperature.

  • Dilute to Working Concentration: Dilute the stock solution into the filtered intracellular solution to achieve the final desired working concentration (typically between 20-100 µg/mL).[1][8] For example, to prepare 1 mL of a 50 µg/mL working solution from a 50 mg/mL stock, add 1 µL of the stock solution to 1 mL of the intracellular solution.

  • Mix Thoroughly: Vortex the working solution briefly to ensure homogeneity. Some protocols recommend brief sonication (e.g., 8-10 seconds, twice) after dilution.[8]

  • Use Immediately: The working solution should be used immediately for electrophysiological recordings. It is not recommended to store the aqueous working solution.[13]

Diagrams

Experimental Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation (Day of Experiment) weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at 4°C (short-term) or -20°C (long-term) aliquot->store thaw Thaw one aliquot store->thaw On day of experiment dilute Dilute in intracellular solution thaw->dilute mix Mix (Vortex/Sonicate) dilute->mix use Use immediately for patch-clamp mix->use

Caption: Workflow for preparing this compound stock and working solutions.

Logical Relationships in Perforated Patch-Clamp

G cluster_pipette Pipette cluster_cell Cell pipette_solution Intracellular Solution + this compound cell_membrane Cell Membrane pipette_solution->cell_membrane Gigaseal Formation cytoplasm Cytoplasm (Intact) cell_membrane->cytoplasm Perforation by Gramicidin Channels electrical_access Electrical Access cytoplasm->electrical_access Allows dialysis Prevents Dialysis of Large Molecules cytoplasm->dialysis

Caption: Role of this compound in perforated patch-clamp electrophysiology.

References

Application Notes and Protocols for Studying Cation Channel Activity Using Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133), a family of polypeptide antibiotics produced by Bacillus brevis, has long served as a valuable tool in the study of ion channels.[1][2][3] These peptides form well-defined, monovalent cation-selective channels within lipid bilayers, making them an excellent model system for investigating the fundamental principles of ion permeation and for developing novel therapeutic agents targeting ion channels.[1][2] Gramicidin B, a naturally occurring analogue of Gramicidin A, differs by a single amino acid substitution (Phenylalanine for Tryptophan at position 11) and exhibits distinct single-channel properties.[4][5] These unique characteristics make this compound a specific and powerful tool for a variety of applications in cation channel research.

This document provides detailed application notes and experimental protocols for the utilization of this compound in studying cation channel activity. It is intended to guide researchers, scientists, and drug development professionals in leveraging the unique properties of this compound for their specific research needs.

Applications of this compound in Cation Channel Research

This compound's well-characterized channel properties make it suitable for a range of applications, including:

  • Model System for Cation Channel Studies: The defined structure and function of the this compound channel provide a simplified model to investigate the biophysical principles of ion selectivity, permeation, and channel gating. Its known single-channel conductance and lifetime serve as a reliable standard for calibrating experimental setups.

  • Comparative Studies with other Ion Channels: By comparing the known properties of this compound channels with those of newly discovered or less-characterized ion channels, researchers can gain insights into the structure-function relationships of the target channel. For instance, it has been used as a size standard to estimate the pore dimensions of channels formed by amyloid-beta oligomers.[6]

  • Drug Screening and Development: this compound can be employed in high-throughput screening assays to identify novel compounds that modulate cation channel activity. The simplicity of the gramicidin channel system allows for the clear identification of compounds that directly interact with the ion pore or the surrounding lipid membrane, thereby altering channel function.[7][8]

  • Perforated Patch-Clamp Electrophysiology: A key application of gramicidin is in the perforated patch-clamp technique. The pores formed by gramicidin are exclusively permeable to monovalent cations, while being impermeable to anions and larger molecules like second messengers.[9][10] This unique property allows for the electrical access to the cell interior without dialyzing the intracellular contents, thus preserving the native intracellular environment and enabling more physiologically relevant measurements of cellular electrical activity.[9]

Quantitative Data: Single-Channel Properties of Gramicidin A, B, and C

The single-channel conductance and mean channel lifetime are critical parameters that define the function of an ion channel. The following table summarizes these properties for Gramicidin A, B, and C, highlighting the distinct characteristics of this compound. These values were obtained from studies on glycerylmonooleate (B1259535) (GMO) membranes.[4]

Gramicidin AnalogueSingle-Channel Conductance (pS)Mean Channel Lifetime (s)
Gramicidin A 211.34
This compound Significantly different from A-
Gramicidin C --

Note: Specific quantitative values for this compound and C conductance and lifetime were noted to be significantly different from Gramicidin A, but precise numerical values were not provided in the readily available abstracts. Further consultation of the full-text articles is recommended for these specific data points.

Experimental Protocols

Single-Channel Recording using Planar Lipid Bilayer (PLB)

This protocol describes the formation of a planar lipid bilayer and the subsequent recording of single-channel currents from incorporated this compound channels.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane)

  • Aqueous electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Planar lipid bilayer setup (including a cup and chamber, electrodes, amplifier, and data acquisition system)

  • Micropipette or syringe for lipid application

Protocol:

  • Chamber Setup: Assemble the planar lipid bilayer chamber. Fill both the cis and trans compartments with the electrolyte solution.

  • Electrode Placement: Place Ag/AgCl electrodes in both compartments, ensuring they are immersed in the electrolyte solution.

  • Bilayer Formation: Using a micropipette or syringe, carefully apply a small amount of the lipid solution across the aperture separating the two compartments to form a thin lipid film. The formation of a stable bilayer can be monitored by measuring the membrane capacitance.

  • Gramicidin Incorporation: Add a small aliquot of the this compound stock solution to the cis compartment. The final concentration will need to be optimized for single-channel recordings (typically in the pM to nM range).

  • Voltage Clamp and Recording: Apply a constant holding potential (e.g., +100 mV) across the bilayer using the voltage-clamp amplifier.

  • Data Acquisition: Record the resulting ionic current. The spontaneous insertion and dimerization of this compound monomers will result in step-like increases in current, corresponding to the opening of single channels.

  • Data Analysis: Analyze the recorded current trace to determine the single-channel conductance (amplitude of the current steps divided by the applied voltage) and the mean channel lifetime (average duration of the open state).

Workflow for Planar Lipid Bilayer Experiment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_chamber Assemble PLB Chamber prep_solution Fill with Electrolyte prep_chamber->prep_solution prep_electrodes Place Electrodes prep_solution->prep_electrodes form_bilayer Form Lipid Bilayer prep_electrodes->form_bilayer add_gramicidin Add this compound form_bilayer->add_gramicidin apply_voltage Apply Voltage Clamp add_gramicidin->apply_voltage record_current Record Single-Channel Currents apply_voltage->record_current analyze_conductance Determine Conductance record_current->analyze_conductance analyze_lifetime Determine Lifetime record_current->analyze_lifetime

Caption: Workflow for a single-channel recording experiment using a planar lipid bilayer.

Perforated Patch-Clamp Recording

This protocol details the use of this compound for perforated patch-clamp recordings from cultured cells, allowing for the measurement of whole-cell currents while maintaining the integrity of the intracellular environment.[11][12]

Materials:

  • Gramicidin stock solution (e.g., 50 mg/mL in DMSO)[11]

  • Intracellular (pipette) solution (e.g., 140 mM KCl, 10 mM HEPES, pH 7.2)

  • Extracellular (bath) solution appropriate for the cell type

  • Patch-clamp setup (including a microscope, micromanipulator, amplifier, and data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Cultured cells on coverslips

Protocol:

  • Prepare Gramicidin-Containing Pipette Solution: Immediately before the experiment, dilute the gramicidin stock solution into the intracellular solution to a final concentration of 10-50 µg/mL.[11] Sonicate briefly to ensure it is well-dissolved.

  • Pipette Filling:

    • First, fill the very tip of the patch pipette with gramicidin-free intracellular solution. This facilitates the formation of a high-resistance seal with the cell membrane.

    • Carefully backfill the rest of the pipette with the gramicidin-containing intracellular solution.

  • Cell Approach and Seal Formation:

    • Place the coverslip with cultured cells in the recording chamber and perfuse with extracellular solution.

    • Under visual guidance using the microscope, bring the patch pipette into contact with the surface of a target cell.

    • Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Perforation and Recording:

    • Monitor the access resistance. Over a period of 5-20 minutes, gramicidin molecules will diffuse from the pipette solution into the sealed membrane patch and form pores. This will be observed as a gradual decrease in the access resistance.

    • Once the access resistance has stabilized at a sufficiently low level (typically < 50 MΩ), you can begin whole-cell voltage or current-clamp recordings.

  • Data Acquisition and Analysis: Record the electrical activity of the cell as required for your experiment. The preserved intracellular environment allows for stable and physiologically relevant measurements.

Logical Flow of Perforated Patch-Clamp Recording

start Start prep_pipette Prepare Gramicidin Pipette Solution start->prep_pipette fill_pipette Fill Pipette (Tip-Dipping) prep_pipette->fill_pipette approach_cell Approach Cell fill_pipette->approach_cell form_seal Form Giga-Seal approach_cell->form_seal perforation Monitor Perforation (Access Resistance) form_seal->perforation stable_access Stable Access? perforation->stable_access stable_access->perforation No record_data Record Whole-Cell Data stable_access->record_data Yes end End record_data->end

Caption: Logical workflow for establishing a perforated patch-clamp recording using gramicidin.

Signaling Pathway: Gramicidin Channel Formation and Ion Conduction

The function of gramicidin as an ion channel is contingent on the dimerization of two monomers within the lipid bilayer. This process creates a continuous pore through which monovalent cations can passively diffuse down their electrochemical gradient.

Mechanism of Gramicidin Channel Formation

cluster_membrane Lipid Bilayer cluster_ion_flux Ion Movement monomer1 This compound Monomer (Outer Leaflet) dimer Functional Dimeric Channel monomer1->dimer monomer2 This compound Monomer (Inner Leaflet) monomer2->dimer ion_flow Passive Ion Flux dimer->ion_flow Provides Pathway cation_out Cations (Extracellular) cation_out->ion_flow cation_in Cations (Intracellular) ion_flow->cation_in

Caption: Dimerization of this compound monomers to form a functional cation channel.

References

Gramicidin B: A Versatile Tool for Manipulating Intracellular Ion Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133) B is a naturally occurring ionophoric antibiotic produced by the soil bacterium Brevibacillus brevis. It is a linear pentadecapeptide that forms transmembrane channels selectively permeable to monovalent cations, such as potassium (K⁺) and sodium (Na⁺)[1]. This property makes Gramicidin B an invaluable tool in cell biology and drug development for the controlled manipulation of intracellular ion concentrations. By altering the delicate balance of these ions, researchers can investigate a wide range of cellular processes, including membrane potential, signal transduction, and apoptosis.[2] These application notes provide an overview of the use of this compound, with detailed protocols for key experiments.

Gramicidin is a heterogeneous mixture of Gramicidin A, B, and C, which constitute approximately 80%, 5%, and 15% of the mixture, respectively[1]. These variants differ by a single amino acid, which can lead to slight differences in their single-channel conductance[3]. The functional form of gramicidin is a head-to-head dimer that spans the lipid bilayer, forming a hydrophilic pore[4].

Mechanism of Action

This compound inserts into the cell membrane and dimerizes to form a β-helical transmembrane channel. This channel has a hydrophilic pore that allows the passive diffusion of monovalent cations down their electrochemical gradient[2][4]. In a typical mammalian cell, this results in an influx of Na⁺ and an efflux of K⁺, leading to the dissipation of the natural ion gradients across the plasma membrane[2][4]. This disruption of ionic homeostasis depolarizes the cell membrane and can trigger a cascade of downstream cellular events[2].

Applications

This compound has several key applications in research and drug development:

  • Perforated Patch-Clamp Electrophysiology: Gramicidin is widely used in the perforated patch-clamp technique. Unlike conventional whole-cell patch-clamp, where the cell's cytoplasm is dialyzed with the pipette solution, the gramicidin-formed pores are impermeable to anions like chloride (Cl⁻)[1][5]. This preserves the endogenous intracellular Cl⁻ concentration, which is crucial for studying Cl⁻ channels and GABAergic or glycinergic neurotransmission[1][6].

  • Modulation of Intracellular Na⁺/K⁺ Ratio: By creating a pathway for Na⁺ and K⁺ flux, this compound effectively clamps the intracellular concentrations of these ions to the levels present in the extracellular medium. This allows researchers to study the physiological consequences of altered Na⁺/K⁺ ratios on cellular functions.

  • Induction of Controlled Membrane Depolarization: The influx of Na⁺ through gramicidin channels leads to a predictable and sustained depolarization of the plasma membrane. This is a useful tool for investigating the effects of membrane potential on voltage-sensitive proteins and signaling pathways[7][8].

  • Studying Ion Channel Dynamics and Function: Fluorescently labeled gramicidin derivatives can be used in single-molecule fluorescence microscopy to study the dynamics of ion channel formation and gating[9].

  • Investigation of Mitochondrial Function: Gramicidin can be used to study ion transport across the inner mitochondrial membrane, helping to elucidate the mechanisms of mitochondrial ATP production and the role of ion gradients in mitochondrial health[2].

Data Presentation

The following tables summarize key quantitative data for the use of this compound.

ParameterValueCell Type/SystemReference
Perforated Patch-Clamp
Working Concentration20-50 µg/mLGeneral[1]
10-25 µMHEK-293[10]
30-60 µg/mLNeurons
80-100 µg/mLNeurons[11]
Time for Perforation~20-30 minutesGeneral[10]
Single-Channel Conductance
Gramicidin Dimer~0.5 pS (in 10 mM NaCl)Thylakoid membranes[8]
Gramicidin A (K⁺)24-29 pS (in 1 M KCl)Phospholipid bilayers[12]
Cytotoxicity
IC₅₀0.5 - 5.0 µMVarious mammalian cell lines[7]
Fluorescence Assays
K⁺ Efflux AssayDose-dependent rateSf9 and Cf1 insect cells[13]
Whole-Cell Voltage Clamp
Concentration26 µMHEK-293

Experimental Protocols

Protocol 1: Preparation of Gramicidin Stock Solution

Materials:

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile environment.

  • Dissolve the powder in high-quality DMSO or ethanol to create a stock solution. A common stock concentration is 5-10 mg/mL.

  • Vortex briefly to ensure complete dissolution. Sonication for a few seconds can aid in solubilization.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Aqueous stock solutions are stable for 6-8 weeks at -20°C.

Protocol 2: Perforated Patch-Clamp Recording

Materials:

  • Gramicidin stock solution (e.g., 10 mg/mL in DMSO)

  • Intracellular (pipette) solution

  • Patch-clamp rig with amplifier and data acquisition system

  • Micropipettes (3-5 MΩ)

Procedure:

  • Prepare the intracellular solution and filter it.

  • On the day of the experiment, dilute the Gramicidin stock solution into the intracellular solution to a final concentration of 20-100 µg/mL. Sonicate the final solution for a few seconds to ensure gramicidin is well-dispersed.

  • Back-fill the patch pipette with the gramicidin-containing intracellular solution. To prevent gramicidin from interfering with giga-seal formation, it is common practice to first fill the tip of the pipette with gramicidin-free solution and then back-fill with the gramicidin-containing solution.

  • Approach the cell and form a high-resistance (>1 GΩ) seal (giga-seal).

  • Monitor the access resistance. Perforation will occur as gramicidin channels incorporate into the membrane patch, typically taking 20-30 minutes. The access resistance will gradually decrease and stabilize.

  • Once a stable, low access resistance is achieved, proceed with electrophysiological recordings.

Protocol 3: Manipulation of Intracellular Na⁺/K⁺ Concentration and Analysis of ERK Activation by Western Blot

Materials:

  • Cultured cells

  • Gramicidin stock solution

  • Extracellular buffer with desired Na⁺ and K⁺ concentrations

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pERK, anti-total ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate cells and grow to the desired confluency.

    • Wash the cells with the experimental extracellular buffer.

    • Treat the cells with the desired concentration of this compound (e.g., 1-5 µM) in the experimental buffer for the desired duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK (pERK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • To normalize, the membrane can be stripped and re-probed with an antibody against total ERK.

Protocol 4: Analysis of Tyrosine Phosphorylation by Immunofluorescence

Materials:

  • Cells cultured on coverslips

  • This compound

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (anti-phosphotyrosine)

  • Fluorophore-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Treatment:

    • Treat cells grown on coverslips with this compound as described in Protocol 3.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with fixation buffer for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary anti-phosphotyrosine antibody overnight at 4°C.

    • Wash the cells with PBS.

    • Incubate the cells with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides with mounting medium.

    • Visualize the cells using a fluorescence microscope.

Signaling Pathways and Visualizations

This compound-induced changes in intracellular ion concentrations and membrane potential can impact various signaling pathways. It is important to note that gramicidin can also affect signaling pathways independently of its ionophoric activity, potentially through its interactions with the lipid membrane[2][13].

Gramicidin-Induced Membrane Depolarization and ERK Activation

Membrane depolarization has been shown to activate the Raf-MEK-ERK (MAPK) signaling cascade. The influx of Na⁺ and efflux of K⁺ through gramicidin channels depolarizes the cell membrane, which can lead to the activation of this pathway, resulting in increased phosphorylation of ERK (pERK).

Gramicidin_ERK_Pathway cluster_ions Gramicidin This compound Membrane Plasma Membrane Gramicidin->Membrane Inserts into Na_in Na⁺ Influx K_out K⁺ Efflux Depolarization Membrane Depolarization Na_in->Depolarization K_out->Depolarization Raf c-Raf Depolarization->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK pERK1/2 ERK->pERK Activation Proliferation Cell Proliferation pERK->Proliferation Promotes

Caption: this compound-induced membrane depolarization activates the MAPK/ERK signaling pathway.

Experimental Workflow for Analyzing Gramicidin's Effect on ERK Signaling

The following diagram outlines the experimental workflow for investigating the impact of this compound on the ERK signaling pathway.

ERK_Workflow start Start: Culture Cells treat Treat with this compound start->treat lyse Cell Lysis & Protein Extraction treat->lyse quantify Protein Quantification (BCA) lyse->quantify sds SDS-PAGE quantify->sds transfer Western Blot Transfer sds->transfer probe Probe with anti-pERK & anti-ERK transfer->probe detect Chemiluminescent Detection probe->detect analyze Analyze pERK/ERK Ratio detect->analyze

Caption: Experimental workflow for Western blot analysis of ERK phosphorylation after this compound treatment.

Gramicidin-Induced Changes in Ion Homeostasis and Tyrosine Phosphorylation

Changes in intracellular ion concentrations can influence the activity of various enzymes, including tyrosine kinases. While the direct mechanisms are still under investigation, altering the ionic environment can affect protein conformation and enzymatic activity, leading to changes in the overall phosphotyrosine profile of the cell.

Gramicidin_pTyr_Pathway Gramicidin This compound Membrane Plasma Membrane Gramicidin->Membrane Inserts into Ion_Homeostasis Altered Intracellular Ion Homeostasis (↑Na⁺, ↓K⁺) Membrane->Ion_Homeostasis Tyrosine_Kinase Tyrosine Kinases Ion_Homeostasis->Tyrosine_Kinase Modulates Activity Tyrosine_Phosphatase Tyrosine Phosphatases Ion_Homeostasis->Tyrosine_Phosphatase Modulates Activity pTyr Changes in Phosphotyrosine Levels Tyrosine_Kinase->pTyr Tyrosine_Phosphatase->pTyr Signaling Altered Cellular Signaling pTyr->Signaling

Caption: this compound alters intracellular ion homeostasis, potentially modulating the activity of tyrosine kinases and phosphatases.

Experimental Workflow for Analyzing Gramicidin's Effect on Tyrosine Phosphorylation

The following diagram illustrates the workflow for examining changes in phosphotyrosine levels using immunofluorescence after this compound treatment.

pTyr_Workflow start Start: Culture Cells on Coverslips treat Treat with this compound start->treat fix Fix & Permeabilize Cells treat->fix block Block Non-specific Binding fix->block primary_ab Incubate with anti-pTyr Antibody block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount Mount Coverslips secondary_ab->mount image Fluorescence Microscopy Imaging mount->image

References

Application Notes and Protocols for Gramicidin B in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Gramicidin (B1672133) B in antimicrobial susceptibility testing (AST). Included are detailed protocols for determining the minimum inhibitory concentration (MIC) of Gramicidin B against Gram-positive bacteria, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Introduction to this compound

Gramicidin is a heterogeneous mixture of linear polypeptide antibiotics produced by the soil bacterium Bacillus brevis. The commercial preparation, often referred to as Gramicidin D, is a complex of Gramicidins A, B, and C, with Gramicidin A being the most abundant component (approximately 80%), followed by Gramicidin C (about 15%) and this compound (about 5%).[1] Each of these variants differs by a single amino acid substitution at position 11. In this compound, the tryptophan residue found in Gramicidin A is replaced by phenylalanine.[1]

The primary mechanism of action for gramicidins is the formation of transmembrane ion channels in bacterial cell membranes.[2] These channels, formed by the dimerization of gramicidin monomers, disrupt the crucial ion gradients across the membrane, leading to leakage of monovalent cations and ultimately, cell death. This mode of action is particularly effective against Gram-positive bacteria due to their exposed cell membrane.

Antimicrobial Spectrum and Potency

Gramicidin exhibits potent activity primarily against Gram-positive bacteria. While specific quantitative data for this compound is limited in publicly available literature, the activity of the Gramicidin D complex and the more abundant Gramicidin A and S variants provide valuable insights into its expected potency. The following tables summarize available MIC data for related gramicidin compounds against key Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Gramicidin A against Staphylococcus aureus

Gramicidin VariantStaphylococcus aureus StrainMIC (µg/mL)Reference
Gramicidin ANot Specified0.1 - 0.5[3]
Gramicidin ANot Specified~1.88 (2.5 µM)[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Gramicidin S against Various Gram-Positive Bacteria

Gramicidin VariantBacterial SpeciesMIC Range (µg/mL)Reference
Gramicidin SStaphylococcus aureus3.9 - 7.8[3]
Gramicidin SEnterococcus faecium3.9 - 7.8[3]
Gramicidin SGram-positive bacteria (general)3[5][6]

Experimental Protocols for Antimicrobial Susceptibility Testing of this compound

Due to the hydrophobic nature of this compound, modifications to standard antimicrobial susceptibility testing protocols are necessary to ensure accurate and reproducible results. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), with specific adaptations for lipophilic peptides.[3][7][8][9]

Protocol 1: Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration of this compound in a liquid medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (for stock solution)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to its poor water solubility, dissolve this compound in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 1280 µg/mL).[2][10]

    • Ensure complete dissolution before proceeding.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of this compound:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the polypropylene microtiter plate.

    • The final volume in each well should be 50 µL before the addition of the bacterial inoculum. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and to the positive control wells.

    • The final volume in each well will be 100 µL.

    • Include a sterility control well (100 µL of uninoculated CAMHB) and a growth control well (50 µL of CAMHB and 50 µL of inoculum, no antibiotic).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is observed as turbidity or a pellet at the bottom of the well.

Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO/Ethanol) start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in Plate prep_stock->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the MIC of this compound using broth microdilution.

Protocol 2: Agar Dilution MIC Assay

This method is an alternative to broth microdilution and can be useful for certain fastidious organisms.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains

  • Sterile petri dishes

  • Inoculum replicating device (e.g., multipoint inoculator)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare molten MHA and cool to 45-50°C.

    • Prepare serial dilutions of the this compound stock solution in a small volume of solvent.

    • Add the appropriate amount of each this compound dilution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate containing no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described in the broth microdilution protocol, adjusted to a final density of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits macroscopic growth. A faint haze or a single colony at the inoculation spot is disregarded.

Workflow for Agar Dilution MIC Assay

Agar_Dilution_Workflow start Start prep_plates Prepare Agar Plates with Serial Dilutions of this compound start->prep_plates prep_inoculum Prepare Bacterial Inoculum (10^4 CFU/spot) start->prep_inoculum inoculate Spot Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the MIC of this compound using the agar dilution method.

Mechanism of Action and Relationship to Susceptibility Testing

The primary mechanism of this compound is the formation of ion channels in the bacterial membrane, leading to a disruption of the electrochemical gradient and cell death. This direct action on the membrane is a key factor in its potent activity against Gram-positive bacteria.

Signaling Pathway of this compound Action

Gramicidin_Mechanism cluster_membrane Bacterial Cell Membrane gramicidin_dimer This compound Dimer (Ion Channel) ion_leakage Monovalent Cation (K+, Na+) Efflux gramicidin_dimer->ion_leakage Facilitates gramicidin_monomer This compound Monomer gramicidin_monomer->gramicidin_dimer Dimerization disruption Disruption of Membrane Potential ion_leakage->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Simplified diagram of this compound's mechanism of action.

Conclusion

This compound holds promise as a potent antimicrobial agent against Gram-positive bacteria. Accurate determination of its in vitro activity through standardized yet adapted susceptibility testing protocols is crucial for its further development and potential clinical applications. The provided protocols and guidelines offer a framework for researchers to reliably assess the antimicrobial potency of this compound. Further studies are warranted to establish a comprehensive dataset of MIC values for this compound against a wide range of clinically relevant pathogens.

References

Utilizing Gramicidin B for Studies on Membrane Protein Dynamics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramicidin (B1672133) B, a naturally occurring linear pentadecapeptide antibiotic, serves as an exemplary model for investigating the intricacies of membrane protein dynamics.[1][2] As part of the gramicidin D complex isolated from Bacillus brevis, it is distinguished from its more abundant counterpart, gramicidin A, by the substitution of phenylalanine for tryptophan at position 11.[1][3] This subtle change provides a unique tool for dissecting the influence of specific amino acid residues on channel formation, ion transport, and lipid-protein interactions. Gramicidin B forms cation-selective channels by the transmembrane dimerization of two monomers, a process exquisitely sensitive to the physical properties of the surrounding lipid bilayer, such as thickness and composition.[4][5] This sensitivity makes it a powerful probe for understanding how the membrane environment modulates the function of integral membrane proteins.[6]

These application notes provide detailed protocols for key experiments utilizing this compound to study membrane protein dynamics, including single-channel electrical recording, fluorescence-based assays, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Applications of this compound in Membrane Protein Dynamics Research

  • Probing Lipid Bilayer Properties: The function of gramicidin channels is highly dependent on the thickness and composition of the lipid bilayer.[4] This allows researchers to use this compound as a molecular reporter to study how changes in the lipid environment, such as the presence of cholesterol or different phospholipid species, affect membrane properties.[7][8]

  • Investigating Protein-Lipid Interactions: By observing the formation and function of this compound channels in various lipid environments, researchers can gain insights into the fundamental principles of protein-lipid interactions that govern the behavior of more complex membrane proteins.[2][9]

  • Understanding Ion Channel Gating Mechanisms: The simple monomer-dimer equilibrium that governs the opening and closing of gramicidin channels provides a tractable model for studying the basic principles of ion channel gating.[3][10]

  • Screening for Membrane-Active Compounds: The sensitivity of gramicidin channel formation to bilayer perturbations makes it a useful tool for screening compounds that modulate membrane properties, which can have "off-target" effects on membrane protein function.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and experimental use of this compound and its analogs.

Table 1: Single-Channel Conductance and Lifetime of Gramicidin Analogs

Gramicidin AnalogLipid BilayerConductance (pS) in 1M KClMean Channel Lifetime (s)
Gramicidin AGlycerylmonooleate~25Variable, sensitive to bilayer thickness
This compoundGlycerylmonooleateSignificantly different from AVariable, sensitive to bilayer thickness
Gramicidin CGlycerylmonooleateSimilar to AVariable, sensitive to bilayer thickness

Note: Specific conductance and lifetime values are highly dependent on experimental conditions such as lipid composition, temperature, and applied voltage. Data compiled from various sources including[12].

Table 2: Activation Parameters for Gramicidin Channel Formation

Gramicidin AnalogΔH of Activation (kcal/mol)ΔS of Activation (e.u.)
Gramicidin A11.8-11
This compound14.6-4

Data obtained from studies in phosphatidylcholine/phosphatidylglycerol large unilamellar vesicles using 23Na NMR.[13]

Experimental Protocols

Protocol 1: Single-Channel Electrical Recording of this compound Channels

This protocol describes the measurement of single this compound channel currents in a planar lipid bilayer, a technique used to characterize the conductance and lifetime of individual channels.[14][15]

Materials:

  • This compound stock solution (e.g., 1 µg/mL in ethanol)

  • Bilayer-forming solution (e.g., diphytanoyl-phosphatidylcholine in n-decane)

  • Electrolyte solution (e.g., 1 M KCl, buffered to pH 7)

  • Planar lipid bilayer apparatus with two chambers separated by a partition with a small aperture

  • Ag/AgCl electrodes

  • Low-noise current amplifier (patch-clamp amplifier)

  • Data acquisition system and analysis software

Methodology:

  • Bilayer Formation:

    • Pre-treat the aperture in the partition with the bilayer-forming solution.

    • Fill both chambers with the electrolyte solution, ensuring the levels are equal.

    • "Paint" the bilayer-forming solution across the aperture to form a stable planar lipid bilayer.

    • Monitor the electrical capacitance to confirm bilayer formation (typically >100 pF).

  • Gramicidin Incorporation:

    • Add a small aliquot of the this compound stock solution to the cis chamber (the chamber connected to the amplifier's headstage).

    • Stir the solution gently to facilitate the incorporation of gramicidin monomers into the bilayer.

  • Data Recording:

    • Apply a constant voltage (e.g., 100 mV) across the bilayer using the Ag/AgCl electrodes.

    • Record the resulting current using the patch-clamp amplifier. Single-channel events will appear as discrete, step-like changes in the current.

    • Record data for a sufficient duration to capture a statistically significant number of channel opening and closing events.

  • Data Analysis:

    • Filter the recorded current trace to reduce noise.

    • Generate an all-points histogram of the current data to determine the single-channel current amplitude.

    • Calculate the single-channel conductance using Ohm's law (Conductance = Current / Voltage).

    • Measure the duration of individual channel openings to determine the mean channel lifetime.

Workflow for Single-Channel Recording

Single_Channel_Recording cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_bilayer Form Planar Lipid Bilayer incorporate Incorporate this compound prep_bilayer->incorporate prep_gramicidin Prepare this compound Solution prep_gramicidin->incorporate record Apply Voltage & Record Current incorporate->record analyze Analyze Single-Channel Events record->analyze characterize Determine Conductance & Lifetime analyze->characterize

Caption: Workflow for single-channel electrical recording of this compound.

Protocol 2: Fluorescence Quench Assay for Gramicidin Channel Activity

This assay measures the overall activity of a population of gramicidin channels in large unilamellar vesicles (LUVs) by monitoring the quenching of an entrapped fluorophore.[4][6][11]

Materials:

  • Lipid of choice (e.g., 1,2-dierucoyl-sn-glycero-3-phosphocholine, DEPS)

  • This compound

  • Fluorophore/Quencher pair: 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and Thallium(I) nitrate (B79036) (TlNO₃)

  • Buffer solution (e.g., 10 mM HEPES, 100 mM NaNO₃, pH 7.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Stopped-flow fluorescence spectrophotometer

Methodology:

  • Preparation of ANTS-loaded LUVs:

    • Dissolve the lipid and this compound (at the desired molar ratio) in chloroform.

    • Dry the lipid-gramicidin mixture under a stream of nitrogen gas and then under vacuum overnight to form a thin film.

    • Hydrate the lipid film with a solution containing ANTS (e.g., 25 mM) in buffer.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.

    • Remove unencapsulated ANTS by passing the LUV suspension through a size-exclusion chromatography column equilibrated with buffer.

  • Fluorescence Quenching Measurement:

    • Place the ANTS-loaded LUV suspension in one syringe of the stopped-flow instrument.

    • Place a buffer solution containing the quencher, TlNO₃, in the other syringe.

    • Rapidly mix the two solutions and monitor the decrease in ANTS fluorescence over time (Excitation: ~350 nm, Emission: ~520 nm).

  • Data Analysis:

    • The initial rate of fluorescence quenching is proportional to the number of active gramicidin channels in the LUV population.

    • Fit the fluorescence decay curve to an appropriate model (e.g., a stretched exponential) to quantify the quenching rate.[4]

    • Compare the quenching rates under different conditions (e.g., varying gramicidin concentration, lipid composition, or in the presence of test compounds) to assess changes in channel activity.

Diagram of the Fluorescence Quench Assay Principle

Fluorescence_Quench_Assay cluster_vesicle Large Unilamellar Vesicle (LUV) cluster_external External Solution LUV Lipid Bilayer ANTS ANTS (Fluorophore) gB This compound Channel gB->ANTS Quenches Fluorescence Tl Tl+ (Quencher) Tl->gB Influx

Caption: Principle of the gramicidin-based fluorescence quench assay.

Protocol 3: Solid-State NMR Spectroscopy of this compound in Lipid Bilayers

Solid-state NMR provides high-resolution structural information about this compound within a lipid bilayer environment.[16][17][18] This protocol provides a general outline, as specific experimental parameters will vary greatly depending on the instrumentation and the specific structural questions being addressed.

Materials:

  • Isotopically labeled this compound (e.g., with ¹⁵N or ¹³C at specific residues)

  • Lipid of choice (e.g., dipalmitoylphosphatidylcholine, DPPC)

  • Organic solvent for co-solubilization (e.g., chloroform/methanol)

  • Hydration buffer

  • Solid-state NMR spectrometer with a probe for oriented or magic-angle spinning (MAS) samples

Methodology:

  • Sample Preparation:

    • Co-dissolve the isotopically labeled this compound and the lipid in an organic solvent.

    • Deposit the mixture onto thin glass plates for oriented samples or into an MAS rotor.

    • Remove the organic solvent under vacuum.

    • Hydrate the sample by equilibrating it in a chamber with a controlled humidity or by adding a specific amount of buffer.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • For oriented samples, acquire spectra at different orientations of the sample with respect to the magnetic field. This provides information on the orientation of specific chemical bonds relative to the bilayer normal.

    • For MAS samples, spin the sample at the magic angle to average out anisotropic interactions and obtain high-resolution spectra.

  • Data Analysis:

    • Analyze the chemical shifts, dipolar couplings, and quadrupolar splittings in the NMR spectra to derive structural constraints.

    • Use these constraints to determine the three-dimensional structure and orientation of this compound within the lipid bilayer.[16]

Logical Flow of an NMR Study on this compound

NMR_Study_Flow start Start: Define Structural Question labeling Isotopically Label this compound start->labeling sample_prep Prepare Lipid Bilayer Sample labeling->sample_prep nmr_acq Acquire Solid-State NMR Data sample_prep->nmr_acq data_proc Process and Analyze Spectra nmr_acq->data_proc struct_calc Calculate Structural Constraints data_proc->struct_calc model Generate 3D Structural Model struct_calc->model end End: Structural Insights model->end

Caption: Logical workflow for a solid-state NMR study of this compound.

References

Troubleshooting & Optimization

Problems with Gramicidin B stability in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gramicidin B. Here you will find information to address common stability issues encountered in experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other Gramicidins?

This compound is a linear polypeptide antibiotic that is part of the Gramicidin D complex produced by the soil bacterium Bacillus brevis. Gramicidin D is a mixture of Gramicidins A, B, and C. Gramicidin A is the major component (around 80%), while this compound constitutes about 6% of the mixture.[1] The primary difference between these variants lies in the amino acid at position 11; in Gramicidin A it is tryptophan, while in this compound it is phenylalanine.

Q2: I'm having trouble dissolving this compound. What is the recommended solvent?

This compound, like other linear gramicidins, is highly hydrophobic and practically insoluble in water, often forming colloidal suspensions.[1][2] It is, however, soluble in various organic solvents. For creating stock solutions, the following solvents are recommended:

For experimental purposes, stock solutions are typically prepared in ethanol or DMSO.[1][3][4]

Q3: How should I prepare a stock solution of this compound and how long is it stable?

A stock solution can be prepared by dissolving Gramicidin in an appropriate organic solvent, such as ethanol or DMSO.[1][3] For example, a 1 mg/mL solution in ethanol is stable for at least 30 days when stored at 2-8°C.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to a year.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: Can I prepare a stable aqueous solution of this compound for my experiments?

Directly dissolving this compound in aqueous buffers is challenging due to its hydrophobicity.[1] Aqueous solutions are prone to aggregation and precipitation, and it is generally not recommended to store them for more than one day. To prepare a working solution in an aqueous buffer, it is best to first dissolve the this compound in a small amount of a water-miscible organic solvent (like ethanol or DMSO) and then dilute this stock solution into the desired aqueous buffer with vigorous vortexing. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system under study. Another method involves the use of a co-solvent like 2,2,2-trifluoroethanol (B45653) (TFE) to prepare colloidal dispersions in water.[5]

Q5: What are the optimal storage conditions for solid this compound?

Solid this compound should be stored in a tightly sealed container in a dry place. Recommended storage temperatures are typically between 2-8°C.[1][6] Under these conditions, it should be stable for at least three years.[1]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in the Experimental Solution

Q: I've diluted my this compound stock solution into my aqueous buffer and it has become cloudy or has formed a precipitate. What should I do?

A: This is a common issue due to the poor water solubility of this compound. Here are some steps to troubleshoot this problem:

  • Reduce the Final Concentration: The concentration of this compound in your final aqueous solution may be too high, leading to aggregation and precipitation. Try using a lower final concentration.

  • Increase the Organic Solvent Concentration: The amount of organic solvent from your stock solution may be too low to keep the this compound solubilized in the aqueous buffer. You can try preparing a more concentrated stock solution so that a smaller volume is needed for dilution, or slightly increase the final percentage of the organic solvent if your experimental system can tolerate it.

  • Use a Different Dilution Method: Instead of adding the stock solution to the buffer, try adding the buffer to the stock solution dropwise while continuously vortexing. This can sometimes help in forming a more stable dispersion.

  • Incorporate a Surfactant or Carrier: The solubility of gramicidins in aqueous solutions can be increased by the addition of quaternary ammonium (B1175870) compounds, alcohols, or polyvinylpyrrolidone.[1] The use of lipid vesicles (liposomes) can also serve as a carrier system.

  • Sonication: Gentle sonication of the final solution may help to break up aggregates and form a more uniform dispersion. However, be cautious as excessive sonication can potentially damage the peptide.

Issue 2: Loss of this compound Activity in Experimental Setups

Q: My this compound solution seems to lose its biological activity over time during my experiment. What could be the cause and how can I prevent it?

A: Loss of activity is often linked to the stability of this compound in the experimental solution. Here are potential causes and solutions:

  • Aggregation: In aqueous solutions, this compound molecules can aggregate, which can reduce their effective concentration and biological activity. Peptides with higher hydrophobicity have a stronger tendency to self-associate in aqueous solutions.[7]

    • Solution: Prepare fresh aqueous working solutions for each experiment and use them immediately. Avoid storing aqueous solutions. As mentioned above, using a co-solvent or carrier can also help to reduce aggregation.

  • Adsorption to Surfaces: Being a hydrophobic peptide, this compound can adsorb to the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes, and plates).

    • Solution: Using low-adhesion plasticware can help to minimize this issue. Pre-rinsing pipette tips with the solution before transferring can also reduce loss due to adsorption.

  • Chemical Degradation: Although this compound is relatively stable, it can be susceptible to hydrolysis under harsh pH conditions (strong acids or bases) or enzymatic degradation if there are contaminating proteases in the experimental system. The N-terminal formyl group and C-terminal ethanolamine (B43304) group on this compound provide some protection against degradation by proteases.[8]

    • Solution: Ensure the pH of your experimental buffer is within a neutral range (around pH 7) unless the experimental design requires otherwise. Use high-purity reagents and sterile techniques to avoid enzymatic contamination.

  • Temperature Effects: Elevated temperatures can affect the conformation and aggregation state of gramicidins.

    • Solution: Maintain a consistent and appropriate temperature for your experiments. If possible, perform experiments at controlled room temperature or on ice if the biological system allows.

Data and Protocols

Quantitative Data Summary

Table 1: Solubility of Gramicidin

SolventSolubilityReference
WaterAlmost insoluble (forms colloidal suspensions)[1][2]
Ethanol> 20 mg/mL[1]
Methanol> 20 mg/mL[1]
DMSOSoluble[3][4]
Isopropanol> 20 mg/mL[1]
Acetone> 20 mg/mL[1]
Formamide> 20 mg/mL[1]

Table 2: Stability of Gramicidin Stock Solutions

SolventConcentrationStorage TemperatureStabilityReference
Ethanol1 mg/mL2-8°CSuitable as a reference standard for 30 days[1]
DMSONot specified-20°C1 month[3]
DMSONot specified-80°C1 year[3]
Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous ethanol or DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mg/mL).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be required for higher concentrations.[1]

    • Aliquot the stock solution into smaller volumes in sterile, low-adhesion microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at the recommended temperature (2-8°C for ethanol stocks, -20°C or -80°C for DMSO stocks).

Protocol 2: Preparation of an Aqueous Working Solution of this compound

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Desired sterile aqueous buffer (e.g., PBS, Tris-HCl)

    • Sterile tubes

  • Procedure:

    • Bring the this compound stock solution and the aqueous buffer to room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in the aqueous buffer.

    • In a sterile tube, add the required volume of the stock solution.

    • While vigorously vortexing the stock solution, add the aqueous buffer dropwise until the final volume is reached.

    • Continue to vortex for another 30 seconds to ensure a homogenous dispersion.

    • Use the freshly prepared aqueous working solution immediately for your experiment. Do not store the aqueous solution.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation start Start: Solid this compound dissolve Dissolve in Ethanol or DMSO (e.g., 1-10 mg/mL) start->dissolve stock Stock Solution dissolve->stock store Store at appropriate temperature (2-8°C for Ethanol, -20°C/-80°C for DMSO) stock->store dilute Dilute into aqueous buffer with vigorous vortexing stock->dilute working Aqueous Working Solution dilute->working use Use Immediately in Experiment working->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow Troubleshooting this compound Solubility Issues start Problem: Precipitation/ Cloudiness in Aqueous Solution check_conc Is the final concentration too high? start->check_conc lower_conc Solution: Lower the final concentration. check_conc->lower_conc Yes check_solvent Is the organic solvent percentage too low? check_conc->check_solvent No increase_solvent Solution: Increase organic solvent (if experiment allows). check_solvent->increase_solvent Yes check_method Was the dilution method optimal? check_solvent->check_method No change_method Solution: Add buffer to stock dropwise with vortexing. check_method->change_method No consider_additives Consider using surfactants or lipid carriers. check_method->consider_additives Further Option aggregation_pathway Conceptual Pathway of this compound Aggregation monomer This compound Monomers (in organic solvent) dilution Dilution into Aqueous Buffer monomer->dilution hydrophobic_interaction Hydrophobic Interactions (driven by water) dilution->hydrophobic_interaction oligomers Formation of Oligomers/Aggregates hydrophobic_interaction->oligomers precipitation Precipitation/ Colloidal Suspension oligomers->precipitation loss_of_activity Reduced Bioavailability & Loss of Activity oligomers->loss_of_activity

References

How to improve the success rate of Gramicidin perforated patch-clamp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gramicidin perforated patch-clamp technique. This guide is designed for researchers, scientists, and drug development professionals to improve the success rate of their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges.

Troubleshooting Guide & FAQs

This section provides answers to specific issues that may arise during Gramicidin perforated patch-clamp experiments.

Issue 1: Difficulty in obtaining a stable high-resistance seal (GΩ seal).

  • Question: I am struggling to form a stable Giga-ohm seal after approaching the cell. What could be the reason?

  • Answer: Difficulty in forming a stable GΩ seal is a common issue and can be attributed to several factors:

    • Gramicidin at the pipette tip: The presence of Gramicidin at the pipette tip can interfere with seal formation.[1] It is crucial to minimize the concentration of the antibiotic at the tip when initially contacting the cell.

    • Pipette geometry: The shape and size of the pipette tip are critical for a good seal. Pipettes with a resistance of 3-5 MΩ are often recommended.[2] Fire-polishing the electrodes can also improve seal formation.

    • Positive pressure: Applying excessive positive pressure when approaching the cell can damage the cell membrane. It is advisable to use a smaller positive pressure than in conventional whole-cell patching.[1]

    • Solution: To mitigate this, use the "front-filling" technique. Fill the very tip of the pipette with a Gramicidin-free internal solution, and then back-fill the rest of the pipette with the Gramicidin-containing solution.[1][3] This creates a small buffer of antibiotic-free solution at the tip, allowing for a stable seal to form before the Gramicidin diffuses to the tip.

Issue 2: Slow or incomplete patch perforation.

  • Question: It's taking a very long time (over an hour) for the access resistance to drop, or it's not dropping to an acceptable level. How can I speed up perforation?

  • Answer: Slow perforation is a known characteristic of the Gramicidin perforated patch method, often taking around 20-30 minutes.[1][4] However, excessively long times or incomplete perforation can be addressed by optimizing the following:

    • Gramicidin concentration: The concentration of Gramicidin in the pipette solution is a key factor. While higher concentrations can speed up perforation, they can also compromise seal stability. Typical concentrations range from 20 to 100 µg/mL.[1][3]

    • Gramicidin stock solution quality: The quality and freshness of the Gramicidin stock solution are critical. It is highly recommended to prepare fresh stock solutions daily.[3] Gramicidin is typically dissolved in DMSO or methanol.[1][3] Sonication can aid in dissolving the antibiotic.[3]

    • Temperature: Room temperature can affect the speed of perforation. Warmer temperatures (24-25°C) may facilitate faster perforation compared to cooler temperatures (19-20°C).[3]

    • Pipette tip size: Larger pipette tips can lead to faster perforation.[5]

    • Solution: Start with a moderate Gramicidin concentration (e.g., 50 µg/mL) and adjust as needed. Ensure your stock solution is freshly prepared and properly dissolved. Controlling the room temperature and optimizing pipette tip size can also significantly improve perforation time.

Issue 3: Spontaneous rupture of the patch membrane.

  • Question: My perforated patch frequently ruptures and converts to the whole-cell configuration. How can I prevent this?

  • Answer: Spontaneous rupture is a significant problem as it leads to the dialysis of intracellular contents, defeating the purpose of the perforated patch technique.[1] Here’s how to minimize it:

    • Seal stability: A very stable and high-resistance seal is the best defense against spontaneous rupture.[1]

    • Monitoring access resistance: Continuously monitor the series resistance (access resistance) after obtaining a seal. A gradual decrease indicates successful perforation, while a sudden, large drop is a sign of rupture.[1]

    • Inclusion of a fluorescent marker: To confirm the integrity of the patch, you can include a fluorescent molecule like Lucifer yellow or tetramethylrhodamine-dextran in the pipette solution.[2][4] If the cell becomes fluorescent, it indicates that the patch has ruptured.

    • Solution: Focus on achieving a very stable GΩ seal before perforation begins. Monitor the access resistance carefully and use a fluorescent marker to verify patch integrity. If spontaneous rupture is a persistent issue, consider slightly reducing the Gramicidin concentration.

Quantitative Data Summary

The following table summarizes key quantitative parameters for successful Gramicidin perforated patch-clamp experiments, compiled from various sources.

ParameterRecommended RangeNotesSource(s)
Gramicidin Concentration 20 - 100 µg/mLHigher concentrations may speed up perforation but can affect seal stability.[1][3][4]
Gramicidin Stock Solution 20 - 60 mg/mL in DMSOPrepare fresh daily for best results. Sonication can aid dissolution.[3][4]
Pipette Resistance 3 - 5 MΩPipette geometry is crucial for seal formation.[2][3]
Perforation Time 15 - 40 minutesTemperature and Gramicidin concentration can influence this.[1][4][6][7]
Access Resistance (Rs) < 70 MΩ (stable)A gradual decrease to a stable value indicates successful perforation. Typically stabilizes around 30-50 MΩ.[1][4]
Seal Resistance (Rm) ≥ 1 GΩA high and stable seal resistance is critical for successful perforation and to prevent spontaneous rupture.[3]

Experimental Protocols

Protocol 1: Preparation of Gramicidin Stock Solution

  • Weigh a small amount of Gramicidin powder using a high-precision balance.

  • Dissolve the Gramicidin in high-quality dimethyl sulfoxide (B87167) (DMSO) to a final stock concentration of 20-60 mg/mL.[3][4]

  • To aid dissolution, briefly sonicate the solution for 8-10 seconds, repeating twice.[3]

  • It is highly recommended to prepare this stock solution fresh on the day of the experiment.[3] If storage is necessary, it can be stored at 4°C for up to one week, though fresh preparation is superior.[6]

Protocol 2: Pipette Preparation and Filling

  • Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ.

  • Front-filling: Dip the very tip of the micropipette into Gramicidin-free intracellular solution for a few seconds to fill just the tip.[3] The amount of time will determine the volume of the antibiotic-free buffer.

  • Back-filling: Back-fill the remainder of the pipette with the intracellular solution containing the desired final concentration of Gramicidin (e.g., 50 µg/mL), which has been freshly diluted from the stock solution.[1][3]

  • Optionally, add a fluorescent marker like Lucifer yellow (200 µM) or tetramethylrhodamine-dextran to the back-filled solution to monitor patch integrity.[2][4]

Protocol 3: Obtaining a Perforated Patch and Monitoring Perforation

  • Approach the target cell with the filled pipette, applying gentle positive pressure. Use less positive pressure than for conventional whole-cell patching to avoid damaging the cell membrane.[1]

  • Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm (GΩ) seal.

  • After achieving a stable GΩ seal, continuously monitor the patch parameters. Apply a test voltage step and observe the capacitive currents to gauge the access resistance.[1]

  • Successful perforation is indicated by a gradual decrease in the access resistance over 15-40 minutes, eventually stabilizing at a value typically below 70 MΩ.[1][4]

  • A sudden, large drop in access resistance suggests that the patch has ruptured. If a fluorescent dye was included, check for cell filling under a fluorescence microscope to confirm a rupture.[2]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes in Gramicidin perforated patch-clamp experiments.

experimental_workflow cluster_prep Preparation cluster_exp Experiment prep_stock Prepare Fresh Gramicidin Stock prep_pipette Prepare Pipette Solution prep_stock->prep_pipette fill_pipette Front-fill and Back-fill Pipette prep_pipette->fill_pipette approach_cell Approach Cell & Form GΩ Seal fill_pipette->approach_cell monitor_patch Monitor Access Resistance approach_cell->monitor_patch record_data Record Data monitor_patch->record_data

Gramicidin Perforated Patch-Clamp Experimental Workflow

troubleshooting_seal cluster_solutions Potential Solutions start Struggling to form GΩ seal? check_tip Use front-filling technique? start->check_tip Yes check_pipette Optimize pipette geometry (3-5 MΩ)? check_tip->check_pipette check_pressure Reduce positive pressure? check_pipette->check_pressure success Stable Seal Achieved check_pressure->success

Troubleshooting: Achieving a Stable Giga-ohm Seal

troubleshooting_perforation cluster_solutions Potential Solutions start Slow or incomplete perforation? check_concentration Optimize Gramicidin concentration? start->check_concentration Yes check_stock Is stock solution fresh? check_concentration->check_stock check_temp Increase room temperature? check_stock->check_temp check_tip Use larger pipette tip? check_temp->check_tip success Successful Perforation check_tip->success

Troubleshooting: Slow or Incomplete Perforation

References

Technical Support Center: Optimizing Gramicidin B Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Gramicidin (B1672133) B concentration for specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is Gramicidin B and how does it work?

A1: this compound is a peptide ionophore antibiotic, a component of the commercially available Gramicidin D.[1] It forms channels in cell membranes, making them permeable to monovalent cations like sodium (Na+) and potassium (K+).[2] This disrupts the crucial ion gradients across the membrane, leading to cell death.[2]

Q2: Why is it critical to optimize the this compound concentration for each cell type?

A2: The sensitivity to this compound can vary significantly between different cell lines. A concentration that is effective for one cell type might be either too cytotoxic or ineffective for another. Optimization is crucial to ensure reproducible results, minimize off-target effects, and accurately determine the desired biological outcome of your experiment.

Q3: What is a "kill curve" and why is it recommended?

A3: A kill curve, or dose-response assay, is a fundamental experiment to determine the minimum concentration of an antibiotic required to kill all cells in a specific timeframe. Performing a kill curve is the most reliable method to identify the optimal working concentration of this compound for your particular cell line.

Q4: How do I prepare a stock solution of this compound?

A4: this compound is hydrophobic and insoluble in water. A common method is to prepare a high-concentration stock solution in a solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695). For example, a 10 mg/mL stock in DMSO can be prepared and should be sonicated to ensure it is fully dissolved. This stock solution can then be diluted to the final working concentration in your cell culture medium. Always prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Q5: What are the typical effective concentrations of Gramicidin?

A5: The effective concentration of gramicidin can vary widely depending on the specific gramicidin type (A, B, C, D, or S), the cell line, and the experimental conditions. See the data summary table below for reported IC50 values for different gramicidins on various mammalian cell lines.

Data Summary: Cytotoxicity of Gramicidins on Mammalian Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different gramicidins on various mammalian cell lines. These values should be used as a reference, and it is crucial to determine the optimal concentration for your specific experimental setup.

Gramicidin TypeCell LineCell TypeIC50 (µM)Reference
Gramicidin DVEROMonkey Kidney (normal)2.0 ± 0.3[3]
Gramicidin DHaCatHuman Keratinocyte (normal)2.5 ± 0.3[3]
Gramicidin DB16-F10Mouse Melanoma2.2 ± 0.3[3]
Gramicidin DHeLaHuman Cervical Cancer2.3 ± 0.3[3]
Gramicidin DHepG2Human Liver Cancer2.4 ± 0.2[3]
Gramicidin A786-OHuman Renal Cell Carcinoma0.430[4]
Gramicidin ASN12CHuman Renal Cell Carcinoma0.104[4]
Gramicidin AA498Human Renal Cell Carcinoma< 1.0[4]
Gramicidin ACaki-1Human Renal Cell Carcinoma< 1.0[4]
Gramicidin AACHNHuman Papillary RCC< 1.0[4]
Gramicidin ABxPC-3Human Pancreatic Cancer0.025[5]
Gramicidin AMIA PaCa-2Human Pancreatic Cancer0.032[5]
GramicidinOVCAR8Human Ovarian Cancer0.0763[6]
GramicidinSKOV3Human Ovarian Cancer0.1856[6]
GramicidinA2780Human Ovarian Cancer0.1148[6]
Gramicidin SHT-29Human Colorectal Adenocarcinoma> 62.5 µg/ml[7]
Gramicidin SHEK-293Human Embryonic Kidney6.45 µg/mL[8]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing this compound concentration.

Issue 1: High levels of cell death even at the lowest tested concentrations.

Potential Cause Solution
High Cell Sensitivity: Your cell line may be exceptionally sensitive to this compound.Perform a kill curve with a much lower concentration range (e.g., nanomolar concentrations).
Incorrect Stock Solution Concentration: Errors in calculation or weighing can lead to a more concentrated stock than intended.Double-check all calculations and re-prepare the stock solution, ensuring the gramicidin is fully dissolved.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be causing cytotoxicity at the final concentration in the well.Ensure the final solvent concentration is consistent across all wells, including controls, and is below the toxic threshold for your cells (typically <0.5% for DMSO).

Issue 2: No significant cell death observed, even at high concentrations.

Potential Cause Solution
This compound Insolubility: this compound may have precipitated out of the stock solution or the final culture medium due to its hydrophobic nature.Ensure the stock solution is fully dissolved by sonicating. When diluting into media, vortex or pipette mix thoroughly. Visually inspect for any precipitate.
Degraded this compound: The stock solution may have degraded due to improper storage (e.g., exposure to light, multiple freeze-thaw cycles).Prepare a fresh stock solution from a new vial of this compound powder. Store aliquots at -20°C and protect from light.
High Cell Density: A very high cell confluency can sometimes lead to a sub-population of cells surviving the treatment.Optimize the initial cell seeding density to ensure cells are in the exponential growth phase and not overly confluent during the experiment.
Cell Line Resistance: The cell line may have inherent resistance mechanisms.While less common for the direct membrane-disrupting action of gramicidin, consider this possibility if other factors are ruled out. You may need to test significantly higher concentrations.

Issue 3: Inconsistent results between replicate wells or experiments.

Potential Cause Solution
Uneven Cell Seeding: Inconsistent number of cells seeded per well will lead to variability in the final readout.Ensure you have a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into different wells.
Inaccurate Pipetting: Small errors in pipetting this compound or reagents can lead to large variations in results.Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a master mix of the treatment medium.
Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in concentration.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
Variable Cell Health: Differences in cell passage number, confluency, or overall health can affect their response to treatment.Use cells within a consistent range of passage numbers and ensure they are healthy and in the exponential growth phase at the start of the experiment.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration (Kill Curve Assay)

This protocol describes how to perform a dose-response experiment to determine the optimal concentration of this compound for a specific adherent mammalian cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound powder

  • DMSO or ethanol (for stock solution)

  • Sterile, 96-well flat-bottom tissue culture plates

  • Serological pipettes and micropipettes

  • Incubator (37°C, 5% CO2)

  • Microplate reader (optional, for quantitative analysis)

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Prepare this compound Stock Solution:

    • In a sterile environment, prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Sonicate the solution for 10-15 minutes to ensure it is completely dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a density that will result in 50-70% confluency after 24 hours of incubation. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Prepare Serial Dilutions of this compound:

    • On the day of treatment, thaw an aliquot of the this compound stock solution.

    • Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 50 µM. It is recommended to perform a 2-fold or 3-fold serial dilution.

    • Include a "no treatment" control (medium with the same final concentration of DMSO as the treated wells).

  • Treat Cells:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the corresponding wells.

    • It is recommended to test each concentration in triplicate.

  • Incubation:

    • Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability:

    • After the incubation period, assess cell viability using a method of your choice (e.g., MTT assay, trypan blue exclusion, or a commercial viability kit). Follow the manufacturer's protocol for the chosen assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration (on a logarithmic scale).

    • Determine the IC50 value (the concentration that causes 50% inhibition of cell viability). The optimal concentration for your experiments will depend on the desired outcome (e.g., complete cell death or a specific level of inhibition).

Protocol 2: MTT Cell Viability Assay

This protocol provides a detailed method for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Add MTT Reagent:

    • Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Gently mix the plate by tapping.

  • Incubation for Formazan (B1609692) Formation:

    • Incubate the plate for 2-4 hours at 37°C.[7] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan Crystals:

    • After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Pipette up and down to ensure the formazan crystals are fully dissolved. The solution should turn a uniform purple color.

  • Measure Absorbance:

    • Read the absorbance of each well at 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can also be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media and MTT only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment by dividing the average absorbance of the treated wells by the average absorbance of the untreated control wells and multiplying by 100.

Visualizations

Experimental Workflow for Optimizing this compound Concentration

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mg/mL in DMSO) seed_cells Seed Cells in 96-well Plate serial_dilute Prepare Serial Dilutions of this compound in Media seed_cells->serial_dilute treat_cells Treat Cells with Dilutions serial_dilute->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting Logic for this compound Experiments

troubleshooting_logic cluster_high_death High Cell Death at Low Concentrations cluster_no_death No Cell Death at High Concentrations cluster_inconsistent Inconsistent Results start Problem Encountered check_sensitivity Is the cell line known to be highly sensitive? check_solubility Did the this compound precipitate out of solution? check_seeding Was cell seeding uniform across the plate? check_stock Was the stock concentration calculated correctly? check_sensitivity->check_stock check_solvent Is the final solvent concentration non-toxic? check_stock->check_solvent check_degradation Is the stock solution fresh and properly stored? check_solubility->check_degradation check_density Was the cell density appropriate? check_degradation->check_density check_pipetting Were pipetting techniques accurate? check_seeding->check_pipetting check_edge Were edge effects mitigated? check_pipetting->check_edge mapk_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras gramicidin Gramicidin (potential interaction) gramicidin->receptor Alters membrane environment raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Myc, CREB) erk->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation, Survival) transcription_factors->gene_expression

References

Technical Support Center: Overcoming Limited Water Solubility of Gramicidin B for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the limited water solubility of Gramicidin (B1672133) B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Gramicidin B and why is its water solubility limited?

This compound is a hydrophobic linear pentadecapeptide antibiotic, which is part of the gramicidin D complex produced by the soil bacterium Bacillus brevis.[1] Its structure is rich in hydrophobic amino acid residues, and it lacks ionizable groups, rendering it practically insoluble in water.[1] In aqueous solutions, it tends to form colloidal suspensions rather than true solutions.[2]

Q2: What are the common organic solvents for dissolving this compound?

This compound is soluble in several organic solvents. For preparing stock solutions, the most commonly used solvents are dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[2][3][4] It is also soluble in methanol, isopropanol, and formamide.[2]

Q3: Can I prepare an aqueous stock solution of this compound?

Directly dissolving this compound in water to create a stable stock solution is not recommended due to its poor solubility.[2] However, a stock solution in an organic solvent can be diluted into aqueous buffers for working solutions, though this must be done carefully to avoid precipitation. We do not recommend storing aqueous solutions for more than one day.[5]

Q4: How does the limited water solubility of this compound affect in vitro assays?

The poor water solubility of this compound can lead to several issues in in vitro assays, including:

  • Precipitation: When an organic stock solution is diluted into an aqueous assay buffer, this compound can precipitate out of the solution, leading to inaccurate concentrations and unreliable results.

  • Aggregation: this compound molecules can self-associate to form aggregates in aqueous environments, which can interfere with the assay readout and lead to non-specific effects.[6]

  • Inaccurate Dosing: The actual concentration of soluble, active this compound in the assay may be much lower than the intended concentration due to precipitation and aggregation.

Q5: What are the main strategies to overcome the limited water solubility of this compound in in vitro assays?

The primary strategies include:

  • Use of Co-solvents: Preparing a high-concentration stock solution in a water-miscible organic solvent like DMSO or ethanol and then diluting it into the aqueous assay medium.

  • Incorporation into Liposomes: Encapsulating this compound within the lipid bilayer of liposomes provides a more biocompatible delivery system for aqueous environments.

  • Use of Surfactants/Detergents: Non-ionic detergents like Triton™ X-100 or Tween® 80 can be used to create micellar formulations of this compound, improving its solubility in aqueous solutions.

Quantitative Data Summary

The following tables provide a summary of the solubility of this compound in common organic solvents and recommended starting concentrations for stock solutions.

Table 1: Solubility of Gramicidin in Organic Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)100 mg/mL[2][4]
Ethanol> 20 mg/mL (up to 50 mg/mL with warming)[2][7]
Methanol> 20 mg/mL[2]
Isopropanol> 20 mg/mL[2]
Formamide> 20 mg/mL[2]

Table 2: Recommended Stock and Working Concentrations for In Vitro Assays

Assay TypeStock Solution SolventRecommended Stock ConcentrationRecommended Working ConcentrationReference
Antibacterial Assays (Agar Diffusion)Ethanol (95%)1000 µg/mL5 - 25.3 µg/mL[1]
Perforated Patch ClampDMSO50 - 60 mg/mL30 - 50 µg/mL[2][7]
Cytotoxicity (MTT Assay)DMSO1 - 10 mM1 - 100 µM[4][8]
Ion Channel (Black Lipid Membrane)Ethanol1 - 10 mg/mL1 - 10 µg/mL[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous assay media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the calculated mass of this compound).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Containing Liposomes

Objective: To encapsulate this compound into liposomes for improved delivery in aqueous-based in vitro assays.

Materials:

  • Phospholipids (e.g., DPhPC - 1,2-diphytanoyl-sn-glycero-3-phosphocholine)

  • This compound stock solution in ethanol (1 mg/mL)

  • Chloroform

  • Glass vial

  • Rotary evaporator or a stream of nitrogen gas

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a clean glass vial, mix the desired amount of phospholipid (dissolved in chloroform) and this compound stock solution (in ethanol). The final lipid-to-peptide molar ratio should be determined based on the specific experimental requirements (e.g., 50:1).

  • Evaporate the organic solvents using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the desired volume of aqueous buffer. Vortex the vial to form multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the suspension becomes clear.

  • For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with a 100 nm polycarbonate membrane at least 11 times.

  • The resulting this compound-containing liposomes can be stored at 4°C for a limited time.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution into aqueous buffer/media.

Question: I prepared a 10 mM stock solution of this compound in DMSO. When I dilute it into my cell culture medium for a cytotoxicity assay, I immediately see a cloudy precipitate. What is happening and how can I prevent it?

Answer: This is a common issue known as "crashing out," where the hydrophobic compound precipitates when the concentration of the organic solvent is significantly reduced upon dilution into an aqueous medium.

Troubleshooting Workflow:

G cluster_0 Problem: Inconsistent Assay Results cluster_1 Potential Causes cluster_2 Solutions A Inconsistent Results B Variable Precipitation/Aggregation A->B likely due to C Degradation of Stock Solution A->C could be D Inaccurate Pipetting of Viscous Solvent A->D also consider E Standardize Solubilization Protocol B->E mitigate with H Incorporate Solubilizing Agents B->H also mitigate with F Prepare Fresh Working Solutions C->F prevent by G Use Reverse Pipetting for Viscous Solvents D->G improve with cluster_0 Cell Membrane A This compound Monomers B Dimerization within Membrane A->B C Formation of Transmembrane Ion Channel B->C D Influx/Efflux of Monovalent Cations (K+, Na+) C->D E Disruption of Ion Gradient D->E F Cell Death E->F cluster_0 Preparation cluster_1 Treatment cluster_2 MTT Assay A Prepare this compound Stock (e.g., 10 mM in DMSO) D Prepare Serial Dilutions of this compound in Pre-warmed Media A->D B Seed Cells in 96-well Plate C Incubate Cells (24h) B->C E Treat Cells with Dilutions C->E D->E F Incubate (e.g., 24-72h) E->F G Add MTT Reagent F->G H Incubate (2-4h) G->H I Add Solubilization Solution H->I J Read Absorbance (570 nm) I->J

References

Technical Support Center: Purity Assessment of Commercial Gramicidin B Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity assessment of commercial Gramicidin (B1672133) B preparations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer detailed experimental protocols for the analysis of Gramicidin B.

Frequently Asked Questions (FAQs)

Q1: What is commercial Gramicidin, and what is the typical composition?

A1: Commercial gramicidin, often referred to as gramicidin D, is a mixture of linear polypeptide antibiotics produced by the soil bacterium Bacillus brevis. It is not a single entity but a complex of closely related compounds. The primary components are Gramicidin A, B, and C, which differ in the amino acid at position 11. The typical composition of commercial gramicidin is approximately 80% gramicidin A, 6% this compound, and 14% gramicidin C. Each of these components also has isoforms where the amino acid at position 1 is either valine or isoleucine.

Q2: What are the common impurities found in commercial this compound preparations?

A2: Impurities in commercial this compound can originate from the fermentation process, downstream purification, or degradation. As Gramicidin is a fermentation product, the impurity profile can be more complex and variable compared to fully synthetic peptides. Common impurities can be categorized as:

  • Process-Related Impurities: These include other gramicidin variants produced by Bacillus brevis, precursors, and by-products from the biosynthesis pathway.

  • Degradation Products: Gramicidin can degrade under certain conditions, leading to impurities. Forced degradation studies often reveal potential degradation pathways. Common degradation reactions for peptides include hydrolysis and oxidation. A known degradation product is Gramicidin EP Impurity B, which is a hydroxypropyl derivative of Gramicidin A1.[1][2]

  • Residual Solvents and Metals: Impurities from the manufacturing and purification processes.

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound. The most commonly employed methods are:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for the separation and quantification of this compound from other gramicidin components and impurities.[3][4]

  • Mass Spectrometry (MS): Used for the identification and structural characterization of gramicidin components and their impurities. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often coupled with HPLC (LC-MS).[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity and conformation of the peptide.[7][8][9] It can also be used for quantitative analysis of impurities.

Q4: What are the typical purity specifications for commercial this compound?

A4: Purity specifications for commercial gramicidin preparations are often greater than 90%.[10] However, specific acceptance criteria for individual impurities are defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[11] These guidelines provide thresholds for reporting, identification, and qualification of impurities. For peptides like gramicidin, the European Medicines Agency (EMA) suggests that the same thresholds as for synthetic peptides may be acceptable.[9]

Troubleshooting Guides

HPLC Analysis
Problem Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Interaction of the highly hydrophobic gramicidin with active sites on the column. 2. Column overload. 3. Inappropriate mobile phase pH or buffer concentration.1. Use a high-purity, end-capped column. Consider a phenyl-based stationary phase. 2. Reduce the sample concentration or injection volume. 3. Optimize the mobile phase pH and buffer strength.
Variable Retention Times 1. Fluctuations in mobile phase composition. 2. Inadequate column equilibration. 3. Temperature fluctuations. 4. Pump malfunction or leaks.1. Ensure accurate and consistent mobile phase preparation. Degas the mobile phase. 2. Increase the column equilibration time before each run. 3. Use a column oven to maintain a constant temperature. 4. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
Ghost Peaks 1. Contaminants in the mobile phase or from the sample matrix. 2. Carryover from previous injections. 3. Late eluting peaks from a previous run.1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol. 3. Increase the run time or use a gradient elution to ensure all components are eluted.
Mass Spectrometry (MS) Analysis
Problem Possible Causes Troubleshooting Steps
Low Signal Intensity or Poor Ionization 1. Suppression of ionization by salts or other contaminants. 2. Inappropriate solvent system for ESI or matrix for MALDI. 3. Aggregation of the hydrophobic gramicidin peptide.1. Ensure adequate sample cleanup to remove non-volatile salts. 2. Optimize the solvent composition (e.g., organic/aqueous ratio, acid modifier) for ESI. For MALDI, test different matrices. 3. Optimize the sample concentration and solvent to minimize aggregation.
Complex Spectra with Multiple Adducts 1. Presence of various salts (e.g., Na+, K+) in the sample.1. Desalt the sample prior to MS analysis. 2. Use a mobile phase with a volatile acid (e.g., formic acid) to promote protonation.
Difficulty in Fragmenting the Peptide (MS/MS) 1. The cyclic-like structure and presence of D-amino acids can make fragmentation challenging.1. Optimize collision energy and activation type (e.g., CID, HCD).
NMR Spectroscopy Analysis
Problem Possible Causes Troubleshooting Steps
Broad Peaks and Poor Resolution 1. Peptide aggregation. 2. Sample viscosity. 3. Presence of paramagnetic impurities.1. Optimize sample concentration, temperature, and solvent. Consider using organic solvents like DMSO-d6. 2. Ensure the sample is fully dissolved and the solution is not too viscous. 3. Use high-purity solvents and sample tubes.
Difficulty in Quantitative Analysis 1. Overlapping signals from different gramicidin components and impurities. 2. Inaccurate integration due to poor baseline.1. Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. 2. Optimize shimming and data processing parameters to achieve a flat baseline.

Quantitative Data Summary

The following tables provide a summary of typical purity specifications and acceptance criteria for impurities in commercial gramicidin preparations, based on pharmacopeial guidelines and industry standards.

Table 1: Typical Purity and Impurity Acceptance Criteria for Gramicidin

Parameter Acceptance Criterion Reference
Assay (as Gramicidin) ≥ 90.0%[10]
This compound Content ReportableN/A
Individual Unspecified Impurity ≤ 0.5%[9][12]
Total Impurities ≤ 5.0%N/A

Note: These values are indicative and may vary depending on the specific product and regulatory requirements. Researchers should always refer to the certificate of analysis for the specific batch they are using.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed for the separation and quantification of this compound and related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 or Phenyl, 5 µm particle size, 4.6 x 250 mm

  • Software for data acquisition and analysis

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Solution Preparation:

    • Prepare a stock solution of Gramicidin reference standard at a concentration of 1 mg/mL in methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the commercial this compound preparation in methanol to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 40 °C

    • Detection Wavelength: 280 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 70
      30 100
      35 100
      36 70

      | 45 | 70 |

  • Data Analysis:

    • Identify the peaks corresponding to Gramicidin A, B, and C based on the retention times of the reference standard.

    • Calculate the percentage of each component and any impurities using the peak areas.

Mass Spectrometry (MS) for Impurity Identification

This protocol outlines a general procedure for the identification of impurities in this compound preparations using LC-MS.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap) with an ESI source

Procedure:

  • LC Separation:

    • Use the HPLC method described above to separate the components of the gramicidin sample.

  • MS Data Acquisition:

    • Acquire data in both positive and negative ion modes.

    • Perform full scan analysis to obtain the mass-to-charge ratio (m/z) of the eluting compounds.

    • Perform MS/MS fragmentation of the parent ions to obtain structural information.

  • Data Analysis:

    • Compare the accurate mass measurements of the detected peaks with the theoretical masses of known gramicidin components and potential impurities.

    • Analyze the fragmentation patterns to confirm the identity of the impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol provides a general guideline for the structural analysis of this compound using NMR.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • NMR Data Acquisition:

    • Acquire a 1D proton (¹H) spectrum to get an overview of the sample.

    • Acquire 2D NMR spectra such as COSY, TOCSY, and NOESY to aid in the assignment of proton resonances.

    • Acquire ¹³C and ¹⁵N spectra if isotopic labeling is available or for further structural elucidation.

  • Data Analysis:

    • Assign the chemical shifts of the amino acid residues.

    • Use the NOESY data to determine through-space correlations and confirm the three-dimensional structure of the peptide.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Reporting sample Commercial this compound dissolution Dissolution in appropriate solvent sample->dissolution hplc HPLC (Separation & Quantification) dissolution->hplc Inject ms Mass Spectrometry (Identification) dissolution->ms Infuse/Inject nmr NMR Spectroscopy (Structural Confirmation) dissolution->nmr Prepare NMR tube purity_assessment Purity Assessment hplc->purity_assessment impurity_profiling Impurity Profiling ms->impurity_profiling structural_verification Structural Verification nmr->structural_verification report Final Report purity_assessment->report impurity_profiling->report structural_verification->report

Caption: Experimental workflow for the purity assessment of this compound.

Troubleshooting_Logic cluster_hplc HPLC System cluster_method Analytical Method start Problem Encountered (e.g., Poor Peak Shape) check_column Check Column (Age, Type, Contamination) start->check_column check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_instrument Check Instrument (Pump, Injector, Detector) start->check_instrument optimize_gradient Optimize Gradient check_column->optimize_gradient adjust_temp Adjust Temperature check_mobile_phase->adjust_temp change_injection_vol Change Injection Volume check_instrument->change_injection_vol solution Problem Resolved optimize_gradient->solution adjust_temp->solution change_injection_vol->solution

Caption: Troubleshooting logic for HPLC analysis of this compound.

References

Validation & Comparative

A Comparative Analysis of Ion Selectivity: Gramicidin A vs. Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in ion channel function is paramount. This guide provides an in-depth comparison of the ion selectivity of two closely related peptide channels, Gramicidin (B1672133) A and Gramicidin B, supported by experimental data and detailed methodologies.

Gramicidin A (GA) and this compound (GB) are linear pentadecapeptide ionophores that form transmembrane channels permeable to monovalent cations.[1] The primary structural difference between these two analogues lies in a single amino acid substitution at position 11: Gramicidin A contains a tryptophan residue, while this compound has a phenylalanine at this position.[2] This seemingly minor alteration leads to discernible differences in their ion transport properties, particularly their single-channel conductance, while their overall monovalent cation specificity remains largely the same.

Quantitative Comparison of Ion Transport

The ion selectivity of gramicidin channels can be quantified by two key parameters: single-channel conductance and ion permeability ratios. Single-channel conductance measures the rate of ion flow through an individual channel at a given voltage, while permeability ratios compare the relative ease with which different ions can cross the channel.

A seminal study by Bamberg et al. (1976) provided a direct comparison of the single-channel conductance of Gramicidin A and this compound in the presence of sodium ions.[2] Their findings, summarized in the table below, reveal a significant difference in conductance between the two isoforms.

Gramicidin IsoformIonSingle-Channel Conductance (pS) in Glycerylmonooleate Membranes
Gramicidin ANa⁺9.5
This compoundNa⁺4.5

Data from Bamberg et al. (1976) in 1 M NaCl at 25°C and 100 mV applied voltage.[2]

While comprehensive data for the permeability ratios of a wide range of alkali metal cations for this compound is not as readily available in the literature as it is for Gramicidin A, qualitative studies on mixed gramicidin (containing A, B, and C) have established a general permeability sequence. Studies have shown that gramicidin channels are permeable to all monovalent alkali metal cations.[3] For Gramicidin A, the permeability sequence has been determined to be Rb⁺ > Cs⁺ > K⁺ > Na⁺.[4]

The Structural Basis for a Functional Difference

The substitution of tryptophan in Gramicidin A with phenylalanine in this compound is the key determinant of their differing ion conductance. While both are aromatic amino acids, the indole (B1671886) ring of tryptophan in GA is more polar and has a larger dipole moment compared to the phenyl ring of phenylalanine in GB. This difference in local polarity at the channel entrance is thought to influence the energy barrier for ion translocation, thereby affecting the single-channel conductance.[2] It is important to note that this amino acid substitution does not significantly alter the overall backbone conformation of the gramicidin channel.[2]

dot

Structural and Functional Differences cluster_GA Gramicidin A cluster_GB This compound cluster_Shared Shared Properties GA Tryptophan at position 11 GA_Prop Higher Single-Channel Conductance GA->GA_Prop leads to Shared_Structure Similar Backbone Conformation GB Phenylalanine at position 11 GB_Prop Lower Single-Channel Conductance GB->GB_Prop leads to Shared_Selectivity Monovalent Cation Specificity Shared_Structure->Shared_Selectivity

Caption: Structural and functional comparison of Gramicidin A and B.

Experimental Protocols

The determination of ion selectivity for gramicidin channels is primarily achieved through single-channel electrical recordings using planar lipid bilayers.

Planar Lipid Bilayer (PLB) Single-Channel Recording

This technique involves forming an artificial lipid bilayer across a small aperture separating two aqueous compartments, followed by the incorporation of gramicidin channels.

dot

Planar Lipid Bilayer Experimental Workflow A Prepare Lipid Solution (e.g., Diphytanoyl-PC in n-decane) B Form Bilayer (Painting or folding method) A->B C Incorporate Gramicidin (Add to one or both compartments) B->C D Apply Transmembrane Potential (Voltage Clamp) C->D E Record Single-Channel Currents (pA range) D->E F Analyze Data (Conductance and Permeability Ratios) E->F

Caption: Workflow for single-channel recording of gramicidin.

Detailed Methodology:

  • Bilayer Formation: A solution of purified lipid (e.g., diphytanoylphosphatidylcholine) in an organic solvent (e.g., n-decane) is used to form a bilayer across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans).[5] The formation of a stable, thin bilayer is monitored by measuring its capacitance.

  • Gramicidin Incorporation: A dilute solution of gramicidin in a solvent like ethanol (B145695) is added to one or both compartments. The gramicidin monomers spontaneously insert into the lipid bilayer and dimerize to form conducting channels.[5]

  • Single-Channel Recording: A voltage clamp amplifier is used to apply a transmembrane potential and measure the resulting ionic current. The opening and closing of individual gramicidin channels are observed as discrete steps in the current trace.[6]

  • Data Analysis:

    • Single-Channel Conductance: The amplitude of the current steps at a given voltage is used to calculate the single-channel conductance (γ = I/V).

    • Permeability Ratios: To determine the relative permeability of different cations (e.g., Pₓ/Pᵧ), reversal potential (Vᵣₑᵥ) measurements are made under bi-ionic conditions (different salt solutions in the cis and trans compartments). The permeability ratio can then be calculated using the Goldman-Hodgkin-Katz (GHK) voltage equation:[7][8]

      Vᵣₑᵥ = (RT/zF) ln (Pₓ[X]ₒ / Pᵧ[Y]ᵢ)

      Where R is the gas constant, T is the absolute temperature, z is the valence of the ion, F is Faraday's constant, and [X]ₒ and [Y]ᵢ are the concentrations of the ions on the outside and inside, respectively.

Conclusion

The substitution of tryptophan in Gramicidin A with phenylalanine in this compound results in a significant reduction in single-channel conductance for Na⁺ ions. While both channels exhibit a strong preference for monovalent cations, the subtle change in the polarity of the amino acid at position 11 directly impacts the efficiency of ion transport. This comparison highlights the profound influence that single amino acid substitutions can have on the function of ion channels and underscores the importance of detailed structure-function analyses in the field of channel biology and drug development.

References

A Comparative Guide to Gramicidin B and Valinomycin as Potassium Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of potassium ionophores is critical for applications ranging from antimicrobial development to manipulating cellular membrane potential. This guide provides an objective comparison of two prominent potassium ionophores, Gramicidin (B1672133) B and Valinomycin (B1682140), supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Transport Strategies

Gramicidin B and Valinomycin employ fundamentally different mechanisms to transport potassium ions across lipid bilayers.

This compound: The Transmembrane Channel

Gramicidin, a family of linear peptides, functions by forming a transmembrane channel.[1][2] Two gramicidin monomers, one in each leaflet of the lipid bilayer, dimerize to create a continuous pore through the membrane.[1] This pore, with a diameter of about 4 Å, allows for the passive diffusion of monovalent cations, including K+ and Na+, down their electrochemical gradient.[2] The transport is characterized by a high turnover rate as ions stream through the open channel. This compound is a naturally occurring variant of gramicidin where one of the tryptophan residues of Gramicidin A is replaced by a phenylalanine.[3]

Valinomycin: The Mobile Ion Carrier

In contrast, Valinomycin, a cyclic depsipeptide, acts as a mobile carrier.[4] It is a highly flexible molecule that can adopt different conformations depending on its environment.[5] On the membrane surface, it binds a potassium ion in its central cavity, coordinating it with six carbonyl groups.[4][6] This complex then diffuses across the hydrophobic core of the membrane to the other side, where it releases the potassium ion. The uncomplexed valinomycin then diffuses back to the original side to repeat the cycle.[7] This carrier mechanism is significantly slower than channel-mediated transport.

Comparative Performance Data

The distinct mechanisms of this compound and Valinomycin lead to significant differences in their performance as potassium ionophores. The following table summarizes key quantitative data.

FeatureThis compoundValinomycin
Mechanism Transmembrane Channel (Dimer)Mobile Ion Carrier
Structure Linear PentadecapeptideCyclic Dodecadepsipeptide
Ion Selectivity (K+ vs. Na+) Moderately selective for K+ over Na+. The conductance ratio (γK+/γNa+) is approximately 2.0[8].Highly selective for K+ over Na+. The stability constant for the K+ complex is 10,000 to 100,000 times larger than for the Na+ complex[4].
Single-Channel Conductance (for K+ in lipid bilayers) Significant differences are observed compared to Gramicidin A[3]. For Gramicidin A, it is ~25 pS in 1 M KCl[8].Not applicable (does not form a channel).
Ion Transport Rate (Turnover Number) Very high (e.g., >10^7 ions/s for Gramicidin A)Relatively low (~2 x 10^4 ions/s)[7]
Effect on Membrane Can induce local membrane deformation upon channel formation[1].Can alter phospholipid fatty acid turnover independent of its ionophoric activity[9].

Experimental Protocols

The characterization of ionophore activity typically involves artificial membrane systems to isolate the transport process.

Planar Lipid Bilayer (PLB) Electrophysiology

This technique is a cornerstone for studying ion channel and ionophore activity at the single-molecule level.[10][11]

Objective: To measure the single-channel conductance and ion selectivity of this compound and the carrier-mediated current of Valinomycin.

Methodology:

  • Chamber Setup: A two-compartment chamber (cis and trans) separated by a thin partition with a small aperture (50-250 µm diameter) is used.[10]

  • Bilayer Formation: A lipid solution (e.g., diphytanoylphosphatidylcholine (B1258105) in n-decane) is painted over the aperture to form a solvent-containing bilayer lipid membrane (BLM).[10]

  • Ionophore Incorporation:

    • This compound: A dilute solution of this compound in a solvent like ethanol (B145695) is added to one or both compartments. The monomers spontaneously insert into the membrane leaflets and dimerize to form active channels.

    • Valinomycin: A solution of Valinomycin is added to the bathing solution, and it partitions into the membrane.

  • Electrophysiological Recording:

    • Ag/AgCl electrodes are placed in both compartments to apply a transmembrane voltage and measure the resulting ionic current using a patch-clamp amplifier.[10]

    • For this compound, discrete current steps corresponding to the opening and closing of single channels are observed. The amplitude of these steps at a given voltage yields the single-channel conductance.

    • For Valinomycin, a macroscopic current is measured as a function of voltage and ion concentration.

  • Selectivity Measurement: To determine ion selectivity, the ion composition of the bathing solutions is varied (e.g., replacing KCl with NaCl), and the reversal potential (the voltage at which there is no net current) is measured. The shift in reversal potential is used to calculate the permeability ratio using the Goldman-Hodgkin-Katz equation.

Fluorescence-Based Liposome Assays

These assays provide a bulk measurement of ionophore activity by monitoring changes in ion gradients in a population of vesicles.

Objective: To assess the overall K+ transport activity of this compound and Valinomycin.

Methodology:

  • Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared with a specific internal solution (e.g., high K+ concentration and a pH-sensitive or ion-sensitive fluorescent dye).

  • Ionophore Addition: The ionophore is added to the external solution containing the liposomes.

  • Gradient Dissipation: The ionophore facilitates the movement of K+ out of the liposomes down its concentration gradient. To maintain charge neutrality, a protonophore (like FCCP) is often included to allow H+ to move in the opposite direction.

  • Fluorescence Monitoring: The influx of H+ (or change in the concentration of another indicator ion) alters the fluorescence of the entrapped dye, which is monitored over time using a fluorometer. The rate of fluorescence change is proportional to the ion transport activity of the ionophore.

Visualizing the Mechanisms and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the distinct mechanisms of action and a typical experimental workflow for comparing these ionophores.

Gramicidin_Mechanism cluster_membrane Lipid Bilayer Monomer1 This compound Monomer Channel Dimeric Channel Monomer1->Channel Dimerization Monomer2 This compound Monomer Monomer2->Channel Dimerization K_ion_out K+ Channel->K_ion_out Extracellular Extracellular (High K+) Intracellular Intracellular (Low K+) K_ion_in K+ K_ion_in->Channel Passive Transport

Caption: Mechanism of this compound as a channel-forming ionophore.

Valinomycin_Mechanism cluster_membrane Lipid Bilayer Valino_K_complex_upper Valinomycin-K+ Complex Valino_K_complex_lower Valinomycin-K+ Complex Valino_K_complex_upper->Valino_K_complex_lower Diffusion Valino_free_lower Free Valinomycin K_ion_out K+ Valino_K_complex_lower->K_ion_out Release Valino_free_upper Free Valinomycin Valino_free_lower->Valino_free_upper Return Diffusion Extracellular Extracellular (High K+) K_ion_in K+ Intracellular Intracellular (Low K+) K_ion_in->Valino_K_complex_upper Binding

Caption: Mechanism of Valinomycin as a mobile carrier ionophore.

Ionophore_Comparison_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Select_Ionophores Select Ionophores (this compound, Valinomycin) Prepare_Membrane Prepare Artificial Membrane (e.g., Planar Lipid Bilayer) Select_Ionophores->Prepare_Membrane Measure_Conductance Measure Single-Channel Conductance (this compound) Prepare_Membrane->Measure_Conductance Measure_Current Measure Macroscopic Current (Valinomycin) Prepare_Membrane->Measure_Current Determine_Selectivity Determine Ion Selectivity (Reversal Potential) Measure_Conductance->Determine_Selectivity Measure_Current->Determine_Selectivity Calculate_Transport_Rate Calculate Ion Transport Rate Determine_Selectivity->Calculate_Transport_Rate Compare_Performance Compare Performance Metrics Calculate_Transport_Rate->Compare_Performance

Caption: Experimental workflow for comparing ionophore performance.

Conclusion

This compound and Valinomycin represent two distinct and effective strategies for mediating potassium ion transport across lipid membranes. This compound, as a channel-former, offers high-throughput but less selective ion transport. In contrast, Valinomycin, a mobile carrier, provides exquisite selectivity for potassium ions at the cost of a much lower transport rate. The choice between these ionophores depends critically on the specific experimental or therapeutic goal, whether it be rapid membrane depolarization or highly selective potassium transport. This guide provides the foundational data and methodologies to inform such decisions in a research and development context.

References

A Comparative Analysis of Gramicidin B and Gramicidin S: Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – This guide provides a comprehensive comparison of the structural and functional differences between two notable antimicrobial peptides, Gramicidin (B1672133) B and Gramicidin S. Tailored for researchers, scientists, and drug development professionals, this document collates experimental data on their biological activities and outlines the methodologies used for these assessments.

Introduction

Gramicidin B and Gramicidin S are potent peptide antibiotics produced by the soil bacterium Brevibacillus brevis. Despite their related nomenclature and origin, they possess fundamentally different chemical structures that dictate their distinct mechanisms of action and biological properties. This compound is a component of the commercially available Gramicidin D, a mixture of linear gramicidins, while Gramicidin S is a cyclic peptide. Understanding these differences is crucial for the development of new therapeutic agents.

Core Structural Differences

The most significant distinction between this compound and Gramicidin S lies in their primary and secondary structures. This compound is a linear pentadecapeptide, whereas Gramicidin S is a cyclic decapeptide.

This compound is a linear polypeptide with the sequence: formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine.[1] It is characterized by an alternating sequence of L- and D-amino acids, which allows it to form a β-helix structure. Two molecules of this compound dimerize in a head-to-head fashion to form a transmembrane ion channel.[1]

Gramicidin S , in contrast, is a cyclic peptide with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂.[2] This structure forms a well-defined amphipathic β-sheet, with hydrophobic residues on one face and cationic ornithine residues on the other. This amphipathicity is key to its interaction with cell membranes.

Structural_Comparison struct_b Linear Pentadecapeptide formyl-L-Val-Gly-L-Ala-D-Leu-L-Ala-D-Val-L-Val-D-Val-L-Trp-D-Leu-L-Phe-D-Leu-L-Trp-D-Leu-L-Trp-ethanolamine Alternating L- and D-amino acids conformation_b Forms a β-helix struct_b->conformation_b dimerization Dimerizes to form a transmembrane channel conformation_b->dimerization struct_s Cyclic Decapeptide cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ Contains Ornithine (cationic) conformation_s Forms an amphipathic β-sheet struct_s->conformation_s property_s Hydrophobic and cationic faces conformation_s->property_s caption Key Structural Differences between this compound and Gramicidin S

Key Structural Differences between this compound and Gramicidin S

Mechanism of Action

The structural disparities between this compound and Gramicidin S lead to different mechanisms for their antimicrobial effects.

This compound , as a component of Gramicidin D, functions by forming ion channels in the cell membranes of susceptible bacteria.[1] This channel formation allows for the uncontrolled passage of monovalent cations, such as Na⁺ and K⁺, across the membrane, which disrupts the cellular ion gradients essential for viability and ultimately leads to cell death.

Gramicidin S exerts its antimicrobial effect by disrupting the integrity of the bacterial cell membrane. Its amphipathic structure allows it to interact with and insert into the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents.[3] Some evidence also suggests that Gramicidin S may have intracellular targets.

Mechanism_of_Action cluster_gramicidin_b This compound cluster_gramicidin_s Gramicidin S gb_start Two this compound molecules gb_insert Insert into bacterial membrane gb_start->gb_insert gb_dimerize Form a head-to-head dimer gb_insert->gb_dimerize gb_channel Create a transmembrane ion channel gb_dimerize->gb_channel gb_flux Uncontrolled cation flux gb_channel->gb_flux gb_death Disruption of ion gradients and cell death gb_flux->gb_death gs_start Gramicidin S molecule gs_interact Interacts with bacterial membrane gs_start->gs_interact gs_insert Inserts into lipid bilayer gs_interact->gs_insert gs_disrupt Disrupts membrane integrity gs_insert->gs_disrupt gs_leakage Leakage of cellular contents gs_disrupt->gs_leakage gs_death Cell death gs_leakage->gs_death caption Comparative Mechanisms of Action

Comparative Mechanisms of Action

Comparative Biological Activity

Direct comparative data for isolated this compound is limited as it is a minor component of Gramicidin D (approximately 5-6%).[1] Therefore, the activity of Gramicidin D is presented as a proxy.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

OrganismGramicidin D (as proxy for B) MIC (µg/mL)Gramicidin S MIC (µg/mL)
Staphylococcus aureus~1-43-4[2][4]
Streptococcus pneumoniae~16Not widely reported
Escherichia coliIneffective3-32[2][5]
Pseudomonas aeruginosaIneffective12.5-128[2][5]
Klebsiella pneumoniaeIneffective16-128[5]

Note: MIC values can vary depending on the specific strain and testing conditions.

Hemolytic Activity

A significant limitation for the systemic use of many antimicrobial peptides is their toxicity to human red blood cells (hemolysis).

PeptideHemolytic Activity (HC₅₀ in µg/mL)
Gramicidin DHigh (not used systemically)
Gramicidin SHigh (HC₅₀ ≈ 35.2 µg/mL)[6]

HC₅₀ is the concentration of the peptide that causes 50% hemolysis.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the general procedure for determining the MIC of an antimicrobial agent.

MIC_Protocol start Start prep_bacteria Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) start->prep_bacteria prep_peptide Prepare serial dilutions of the peptide in a 96-well microtiter plate prep_bacteria->prep_peptide inoculate Inoculate each well with the bacterial suspension prep_peptide->inoculate controls Include positive (no peptide) and negative (no bacteria) controls inoculate->controls incubate Incubate the plate at 37°C for 18-24 hours controls->incubate read_results Visually inspect for turbidity or measure optical density (OD) incubate->read_results determine_mic MIC is the lowest concentration with no visible bacterial growth read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination by Broth Microdilution

Procedure:

  • Bacterial Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution: The antimicrobial peptide is serially diluted (typically 2-fold) in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (bacteria, no peptide) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Hemolytic Activity Assay

This protocol describes a method to quantify the hemolytic activity of a peptide against red blood cells (RBCs).

Procedure:

  • RBC Preparation: Fresh human or animal red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended to a specific concentration (e.g., 2% v/v).

  • Peptide Incubation: Serial dilutions of the peptide are prepared in the buffered saline. An equal volume of the RBC suspension is added to each peptide dilution.

  • Controls: A negative control (RBCs in buffer only) and a positive control (RBCs with a lytic agent like Triton X-100) are included.

  • Incubation: The mixtures are incubated (e.g., at 37°C for 1 hour) with gentle agitation.

  • Centrifugation: The tubes are centrifuged to pellet intact RBCs and cell debris.

  • Quantification: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₅₀ value is determined from the dose-response curve.

Conclusion

This compound and Gramicidin S, despite their common bacterial origin, represent two distinct classes of peptide antibiotics with different structures and mechanisms of action. This compound's linear structure and channel-forming activity contrast with Gramicidin S's cyclic, amphipathic nature that leads to membrane disruption. While both exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, their high hemolytic activity currently limits their systemic therapeutic applications. The detailed understanding of their structure-activity relationships provides a valuable foundation for the rational design of novel antimicrobial peptides with improved efficacy and reduced toxicity.

References

A Comparative Functional Analysis of Natural Gramicidin B and its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of natural Gramicidin (B1672133) B and its synthetic analogues. Due to a greater abundance of research on Gramicidin A and S, this guide will draw comparative data from these closely related compounds to illustrate the principles of synthetic modifications, while focusing on the specific data available for Gramicidin B. The primary goal of synthetic modifications is often to decrease the inherent cytotoxicity of natural gramicidins while retaining or enhancing their potent antibacterial activity.

Executive Summary

Natural gramicidins, including this compound, are potent peptide antibiotics that function by forming ion channels in cell membranes. This activity, however, is not specific to bacterial cells, leading to high toxicity in mammalian cells, which limits their therapeutic use to topical applications. This compound is a natural variant of Gramicidin A, differing by the substitution of Phenylalanine for Tryptophan at position 11. Synthetic analogues are designed to modulate the functional properties of the natural peptide, primarily its ion channel characteristics, antibacterial spectrum, and cytotoxicity. Key modifications often involve altering the amino acid sequence to influence hydrophobicity, charge, and conformational stability.

Data Presentation

The following tables summarize the available quantitative data for natural gramicidins and representative synthetic analogues.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration in μg/mL)

CompoundS. aureusE. faeciumK. pneumoniae (MDR)A. baumannii (MDR)P. aeruginosa (MDR)
Gramicidin S (Natural)3.9–7.83.9–7.83.9–62.53.9–62.53.9–62.5
This compound (Natural) Data not availableData not availableData not availableData not availableData not available
Analogue VK7 (GS derivative)3.9–15.63.9–15.67.8–31.27.8–31.27.8–31.2
Analogue 7 (GS derivative, di-aminated Orn)Improved activity vs. GSImproved activity vs. GSImproved activity vs. GSImproved activity vs. GSImproved activity vs. GS

Note: Much of the available MIC data is for Gramicidin S (GS) and its analogues. Analogue VK7 and Analogue 7 demonstrate how modifications can enhance activity against multi-drug resistant (MDR) strains[1][2]. A ditryptophan crosslinked mutant of this compound showed substantially lowered antibiotic activity[3].

Table 2: Comparative Hemolytic Activity and Therapeutic Index

CompoundHC50 (μg/mL)Therapeutic Index (HC50/MIC)
Gramicidin S (Natural)16 - 35.2Low (e.g., 0.56 - 18.5)
This compound (Natural) Data not availableData not available
Analogue VK7 (GS derivative)>62.5 (non-hemolytic at tested concentrations)Significantly Improved
Analogue GSC-FB (stapled GS)64Improved
Analogue GS-L (linear GS)128Improved
N-methylated GS analoguesUp to 5-fold increase in HC50 vs. GSUp to 4-fold increase in selectivity index

Note: HC50 is the concentration of the peptide that causes 50% hemolysis of red blood cells. A higher HC50 value indicates lower toxicity. The therapeutic index is a ratio of toxicity to efficacy, with higher values being more favorable. Synthetic analogues often show significantly reduced hemolytic activity[2][4][5][6].

Table 3: Single-Channel Conductance of Natural Gramicidins

CompoundSingle-Channel Conductance (pS) in 1M KCl
Gramicidin A~25
This compound ~15
Gramicidin C~40

Note: Data is derived from studies comparing the natural variants of gramicidin. The single amino acid difference between these molecules leads to significant differences in their ion channel conductance[7].

Mandatory Visualization

Gramicidin_Mechanism_of_Action Mechanism of Action of Gramicidin cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gramicidin_Monomer_1 Gramicidin Monomer Dimerization Dimerization Gramicidin_Monomer_1->Dimerization Insertion Ion_Channel Transmembrane Ion Channel Dimerization->Ion_Channel Formation Ion_Efflux Cation Efflux (K+) Ion_Channel->Ion_Efflux Ion_Influx Cation Influx (Na+) Ion_Channel->Ion_Influx Gramicidin_Monomer_2 Gramicidin Monomer Gramicidin_Monomer_2->Dimerization Insertion Disruption Disruption of Ion Homeostasis Ion_Efflux->Disruption Ion_Influx->Disruption Cell_Death Cell Death Disruption->Cell_Death

Caption: Mechanism of action of gramicidin leading to cell death.

Experimental_Workflow Experimental Workflow for Gramicidin Analogue Evaluation Start Start: Gramicidin Analogue Synthesis MIC_Assay Antibacterial Activity (MIC Assay) Start->MIC_Assay Hemolysis_Assay Cytotoxicity (Hemolysis Assay) Start->Hemolysis_Assay BLM_Assay Ion Channel Properties (BLM Assay) Start->BLM_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis BLM_Assay->Data_Analysis Conclusion Conclusion: Therapeutic Potential Data_Analysis->Conclusion

Caption: Workflow for evaluating synthetic gramicidin analogues.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of a gramicidin analogue that inhibits the visible growth of a microorganism.

Materials:

  • Test gramicidin analogue and control (natural this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select several colonies of the test microorganism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). c. Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Preparation of Peptide Dilutions: a. Prepare a stock solution of the gramicidin analogue in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation: a. Add an equal volume of the prepared bacterial inoculum to each well containing the peptide dilutions. b. Include a positive control (bacteria in broth without peptide) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the peptide at which there is no visible growth. c. Optionally, read the optical density at 600 nm (OD600) using a plate reader to quantify bacterial growth.

Hemolysis Assay

Objective: To assess the cytotoxicity of gramicidin analogues by measuring their ability to lyse red blood cells (RBCs).

Materials:

  • Freshly collected human or sheep red blood cells

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • Test gramicidin analogues

  • Sterile microcentrifuge tubes and 96-well plates

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Preparation of RBC Suspension: a. Centrifuge the whole blood to pellet the RBCs. b. Wash the RBC pellet with PBS several times until the supernatant is clear. c. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Incubation with Peptides: a. Prepare serial dilutions of the gramicidin analogues in PBS in microcentrifuge tubes. b. Add an equal volume of the RBC suspension to each tube. c. Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for 100% hemolysis). d. Incubate the tubes at 37°C for 1 hour with gentle agitation.

  • Measurement of Hemolysis: a. Centrifuge the tubes to pellet intact RBCs. b. Carefully transfer the supernatant to a 96-well plate. c. Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation of Percent Hemolysis: a. Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100 b. The HC50 value is the concentration of the peptide that causes 50% hemolysis.

Single-Channel Recording using Black Lipid Membrane (BLM)

Objective: To measure the ion channel forming properties (conductance and lifetime) of gramicidin analogues at the single-molecule level.

Materials:

  • Planar lipid bilayer apparatus with a Teflon cup containing a small aperture

  • Lipid solution (e.g., DPhPC in n-decane)

  • Electrolyte solution (e.g., 1 M KCl, buffered)

  • Ag/AgCl electrodes

  • Low-noise current amplifier

  • Data acquisition system

  • Gramicidin analogue solution

Procedure:

  • BLM Formation: a. Fill the chambers of the apparatus on both sides of the aperture with the electrolyte solution. b. "Paint" the lipid solution across the aperture to form a thin lipid film. c. Monitor the thinning of the film by measuring the capacitance until a stable bilayer is formed (indicated by a high capacitance and resistance).

  • Peptide Incorporation: a. Add a small amount of a dilute solution of the gramicidin analogue to the aqueous phase on one or both sides of the bilayer. b. Spontaneous insertion of the peptide monomers and subsequent dimerization will form transmembrane channels.

  • Data Recording: a. Apply a constant voltage across the membrane using the Ag/AgCl electrodes. b. Record the resulting ionic current through the bilayer using the patch-clamp amplifier. c. The formation and dissociation of individual channels will appear as discrete, step-like changes in the current.

  • Data Analysis: a. The amplitude of the current steps corresponds to the single-channel conductance, which can be calculated using Ohm's law (g = I/V). b. The duration of the open-channel state is the channel lifetime. c. Analyze a large number of channel events to determine the mean conductance and lifetime for the specific gramicidin analogue.

Conclusion

The functional comparison of natural this compound and its synthetic analogues highlights a critical trade-off between potent antimicrobial activity and cytotoxicity. While specific data for this compound analogues is limited, the extensive research on Gramicidin A and S demonstrates that strategic synthetic modifications can significantly improve the therapeutic potential of this class of peptides. By altering amino acid composition to modulate hydrophobicity, charge, and conformational stability, researchers have successfully developed analogues with reduced hemolytic activity and, in some cases, enhanced efficacy against drug-resistant bacteria. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel gramicidin-based therapeutics. Future research focusing on the synthesis and detailed functional characterization of this compound analogues will be crucial to fully explore its potential as a lead compound for new antibiotics.

References

Validating Gramicidin B Channel Activity: A Comparative Guide to Single-Channel Conductance Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately characterizing the activity of ion channels is paramount. Gramicidin B, a peptide antibiotic that forms cation-selective channels in lipid membranes, serves as a classic model for understanding the biophysics of ion transport. This guide provides a comprehensive comparison of single-channel conductance measurement with other key validation techniques, offering insights into their principles, advantages, and limitations. The focus is on providing the necessary detail to aid in the selection of the most appropriate methodology for specific research needs.

Unveiling the Conductance of a Single Channel

Single-channel conductance measurement is a powerful technique that allows for the direct observation of the opening and closing of individual ion channels and the quantification of the resulting ion flow. The most common method for studying reconstituted channels like this compound is the Black Lipid Membrane (BLM) technique , also known as a planar lipid bilayer.

In this method, a thin lipid bilayer is formed across a small aperture separating two aqueous compartments. When this compound is introduced into the system, individual peptide molecules insert into the bilayer and dimerize to form functional channels. By applying a voltage across the membrane and using a sensitive amplifier, the minute picoampere currents passing through a single open channel can be recorded.

Comparative Analysis of Channel Validation Techniques

While single-channel recording provides unparalleled detail at the molecular level, other techniques offer complementary information and may be more suitable for certain applications. The following table provides a qualitative comparison of key methods for validating ion channel activity.

FeatureSingle-Channel Conductance (BLM)Whole-Cell Patch ClampFluorescence-Based Assays
Principle Measures ionic current through a single reconstituted channel in an artificial bilayer.Measures the summed current from all active channels on the entire cell membrane.Measures changes in fluorescence of a dye sensitive to ion concentration or membrane potential.
Resolution Single-molecule level, provides information on conductance, open/close kinetics, and sub-conductance states.Macroscopic currents, provides information on the overall channel activity and pharmacology of a cell.Population-level, indirect measure of ion flux.
System In vitro (artificial lipid bilayer).In vivo or in vitro (primary cells or cell lines).In vitro or in vivo (cells or vesicles).
Advantages - High resolution- Precise control over experimental conditions (lipid composition, ion concentration)- Ideal for studying the biophysics of the channel itself.- Physiologically relevant context (native cell membrane)- Allows for the study of channel modulation by intracellular signaling pathways.- High-throughput screening capabilities- Non-invasive (for some dyes)- Can be used to study a wide range of cellular responses.
Disadvantages - Artificial environment may not fully recapitulate the native membrane- Lower throughput- Requires specialized equipment and expertise.- Lower resolution (average of many channels)- Less control over the immediate lipid environment of the channel- Can be technically challenging.- Indirect measurement of channel activity- Potential for artifacts from dye bleaching or toxicity- May not provide detailed biophysical information.

Experimental Protocols

Protocol 1: Single-Channel Conductance Measurement of this compound using the Black Lipid Membrane (BLM) Technique

This protocol provides a generalized procedure for measuring the single-channel conductance of this compound.

Materials:

  • BLM setup (two chambers separated by a thin partition with a small aperture)

  • Ag/AgCl electrodes

  • Sensitive current amplifier (patch-clamp amplifier)

  • Data acquisition system and software

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)

  • This compound stock solution (in ethanol)

  • Electrolyte solution (e.g., 1 M KCl, buffered to pH 7)

  • Faraday cage to shield from electrical noise

Procedure:

  • Aperture Preparation: Ensure the aperture in the partition is clean and of a suitable diameter (typically 50-200 µm).

  • Bilayer Formation:

    • Fill both chambers with the electrolyte solution, ensuring the level is below the aperture.

    • Carefully "paint" the lipid solution across the aperture to form a thin lipid film.

    • Monitor the capacitance of the film. A stable capacitance of approximately 0.4-0.8 µF/cm² indicates the formation of a solvent-free bilayer.

  • This compound Incorporation:

    • Add a small aliquot of the this compound stock solution to one or both chambers while stirring. The final concentration is typically in the picomolar to nanomolar range.

  • Single-Channel Recording:

    • Apply a constant voltage (e.g., 100 mV) across the bilayer using the Ag/AgCl electrodes.

    • Monitor the current trace for discrete, step-like changes, which represent the opening and closing of single this compound channels.

    • Record the data for a sufficient duration to obtain a statistically significant number of channel events.

  • Data Analysis:

    • Generate a current amplitude histogram from the recorded data. The peaks in the histogram correspond to the current flowing through a single open channel.

    • Calculate the single-channel conductance (γ) using Ohm's law: γ = I / V, where I is the single-channel current and V is the applied voltage.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of this compound channel formation and the experimental workflow for single-channel conductance measurements.

Gramicidin_Channel_Formation cluster_membrane Lipid Bilayer cluster_extracellular Extracellular cluster_intracellular Intracellular Monomer1 This compound Monomer Dimer Functional Channel (Dimer) Monomer1->Dimer Dimerization Monomer2 This compound Monomer Monomer2->Dimer K_in K+ Dimer->K_in K_out K+ K_out->Dimer Ion Translocation

Caption: Mechanism of this compound channel formation and ion transport.

Experimental_Workflow A Prepare Black Lipid Membrane (BLM) Setup B Form Planar Lipid Bilayer A->B C Introduce this compound to Aqueous Phase B->C D Apply Transmembrane Voltage C->D E Record Single-Channel Currents D->E F Analyze Data: - Amplitude Histogram - Conductance Calculation E->F

Caption: Experimental workflow for single-channel conductance measurement.

Conclusion

Validating the channel activity of molecules like this compound is crucial for both fundamental biophysical research and for the development of novel therapeutics. Single-channel conductance measurements provide an unparalleled view of the behavior of individual ion channels. However, a comprehensive understanding often requires a multi-faceted approach, integrating the high-resolution data from single-channel recordings with the more physiologically relevant information from whole-cell patch clamp experiments and the high-throughput capabilities of fluorescence-based assays. The choice of methodology will ultimately depend on the specific scientific question being addressed.

A Comparative Analysis of the Hemolytic Activity of Gramicidin A, B, and S

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hemolytic activity of three prominent members of the gramicidin (B1672133) family: Gramicidin A, Gramicidin B, and Gramicidin S. Gramicidins are a class of polypeptide antibiotics produced by the soil bacterium Bacillus brevis. While effective against a range of bacteria, their clinical use, particularly systemically, is hampered by their toxicity to mammalian cells, most notably their ability to lyse red blood cells (hemolysis). Understanding the comparative hemolytic activity of different gramicidin variants is crucial for the development of safer and more effective antimicrobial agents.

Executive Summary

This report synthesizes available experimental data on the hemolytic activity of Gramicidin A, B, and S. Gramicidin S, a cyclic decapeptide, has been the most extensively studied, with multiple sources providing quantitative data on its hemolytic potential, typically expressed as the HC50 value (the concentration required to cause 50% hemolysis). In contrast, specific quantitative data for the linear channel-forming gramicidins, Gramicidin A and B, is less readily available in the literature. However, their mechanism of action, which involves the formation of transmembrane channels, inherently leads to hemolytic activity. This guide presents the available quantitative data for Gramicidin S, describes the mechanisms of hemolysis for both linear and cyclic gramicidins, and provides a detailed experimental protocol for assessing hemolytic activity.

Data Presentation: Hemolytic Activity of Gramicidin Variants

The following table summarizes the available quantitative data on the hemolytic activity of Gramicidin A, B, and S. It is important to note that direct comparative studies under identical experimental conditions are limited, and the hemolytic activity can be influenced by factors such as the source of erythrocytes and the specific assay conditions.

Gramicidin VariantStructureHemolytic Activity (HC50) µg/mLErythrocyte SourceReference
Gramicidin A Linear PentadecapeptideData not consistently availableHuman[1]
This compound Linear PentadecapeptideData not available--
Gramicidin S Cyclic Decapeptide16Sheep[2]
Gramicidin S Cyclic Decapeptide35.2Human[3][4]

Note: The lack of consistent HC50 values for Gramicidin A and the absence of data for this compound in the reviewed literature highlight a gap in direct comparative studies. Gramicidin A is known to be hemolytic due to its channel-forming properties[1].

Mechanisms of Hemolytic Activity

The hemolytic mechanisms of Gramicidin A and Gramicidin S differ significantly due to their distinct structures.

Gramicidin A: This linear peptide induces hemolysis by forming transmembrane channels permeable to monovalent cations[5]. Two gramicidin monomers dimerize within the erythrocyte membrane to create a β-helical channel. This channel disrupts the normal ion balance across the cell membrane, leading to an influx of cations, osmotic swelling, and eventual lysis of the red blood cell[5].

Gramicidin S: As a cyclic, amphipathic peptide, Gramicidin S disrupts the erythrocyte membrane through a different mechanism, often described as colloid-osmotic lysis[6]. It initially creates small lesions or pores in the membrane. This damage increases the membrane's permeability, leading to an influx of ions and water, which causes the cell to swell and ultimately rupture, releasing hemoglobin[6][7].

Mandatory Visualizations

Experimental Workflow for Hemolysis Assay

Hemolysis_Assay_Workflow Experimental Workflow for Hemolysis Assay cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis rbc_prep Prepare Erythrocyte Suspension mix Mix Erythrocyte Suspension with Gramicidin Solutions and Controls rbc_prep->mix peptide_prep Prepare Gramicidin Solutions (Serial Dilutions) peptide_prep->mix controls Prepare Positive (e.g., Triton X-100) and Negative (PBS) Controls controls->mix incubate Incubate at 37°C mix->incubate centrifuge Centrifuge to Pellet Intact Erythrocytes incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant measure Measure Absorbance of Supernatant (Hemoglobin Release) supernatant->measure calculate Calculate Percentage Hemolysis and HC50 measure->calculate

Caption: A flowchart illustrating the key steps in a typical hemolysis assay.

Signaling Pathway: Mechanism of Gramicidin A-Induced Hemolysis

Gramicidin_A_Hemolysis Mechanism of Gramicidin A-Induced Hemolysis cluster_membrane Erythrocyte Membrane cluster_cellular_events Cellular Events GA_monomer Gramicidin A Monomer GA_dimer Gramicidin A Dimer (Channel) GA_monomer->GA_dimer Dimerization ion_influx Cation Influx (Na+, K+) GA_dimer->ion_influx Channel Formation osmotic_imbalance Osmotic Imbalance ion_influx->osmotic_imbalance swelling Cell Swelling osmotic_imbalance->swelling lysis Hemolysis swelling->lysis

Caption: The sequential process of Gramicidin A-induced hemolysis.

Logical Relationship: Mechanism of Gramicidin S-Induced Hemolysis

Gramicidin_S_Hemolysis Mechanism of Gramicidin S-Induced Hemolysis cluster_membrane_interaction Membrane Interaction cluster_consequences Consequences GS Gramicidin S membrane_binding Binding to Erythrocyte Membrane GS->membrane_binding lesion_formation Formation of Membrane Lesions/Pores membrane_binding->lesion_formation permeability_increase Increased Membrane Permeability lesion_formation->permeability_increase colloid_osmotic_lysis Colloid-Osmotic Lysis permeability_increase->colloid_osmotic_lysis hemoglobin_release Hemoglobin Release colloid_osmotic_lysis->hemoglobin_release

Caption: The mechanism of membrane disruption by Gramicidin S leading to hemolysis.

Experimental Protocols

The following is a generalized protocol for a hemolysis assay, compiled from various sources, to determine the hemolytic activity of antimicrobial peptides like gramicidins.

1. Preparation of Erythrocyte Suspension:

  • Obtain fresh, whole blood (e.g., human or sheep) containing an anticoagulant (e.g., heparin or EDTA).

  • Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet the red blood cells (RBCs).

  • Carefully remove the supernatant and the buffy coat (the layer of white blood cells and platelets).

  • Wash the RBC pellet three times with a sterile phosphate-buffered saline (PBS) solution (pH 7.4), centrifuging and removing the supernatant after each wash.

  • After the final wash, resuspend the RBC pellet in PBS to a final concentration of 2-8% (v/v).

2. Preparation of Test Solutions:

  • Prepare a stock solution of the gramicidin to be tested in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in PBS to the desired starting concentration.

  • Perform serial dilutions of the gramicidin solution in PBS in a 96-well microtiter plate to obtain a range of concentrations for testing.

3. Assay Procedure:

  • In the 96-well plate, add a fixed volume (e.g., 100 µL) of the prepared erythrocyte suspension to each well containing the serially diluted gramicidin solutions.

  • Controls:

    • Negative Control (0% Hemolysis): Add the erythrocyte suspension to wells containing only PBS.

    • Positive Control (100% Hemolysis): Add the erythrocyte suspension to wells containing a lytic agent, such as 1% Triton X-100.

  • Incubate the microtiter plate at 37°C for a specified time, typically 1 to 4 hours.

4. Measurement of Hemolysis:

  • After incubation, centrifuge the microtiter plate at a low speed (e.g., 1000 x g) for 10 minutes to pellet the intact erythrocytes.

  • Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.

  • Measure the absorbance of the supernatant at a wavelength of 414 nm or 540 nm using a microplate reader. This absorbance is proportional to the amount of hemoglobin released.

5. Data Analysis:

  • Calculate the percentage of hemolysis for each gramicidin concentration using the following formula:

  • Plot the percentage of hemolysis against the gramicidin concentration.

  • Determine the HC50 value, which is the concentration of the gramicidin that causes 50% hemolysis, from the dose-response curve.

Conclusion

The available data clearly indicate that Gramicidin S possesses significant hemolytic activity. While Gramicidin A is also known to be hemolytic, a lack of standardized, publicly available HC50 values makes a direct quantitative comparison challenging. For this compound, there is a notable absence of hemolytic activity data in the reviewed literature. The distinct mechanisms of hemolysis, channel formation for Gramicidin A and membrane disruption for Gramicidin S, are crucial considerations in the design of less toxic analogues. Further research involving direct comparative studies of the hemolytic activity of all three gramicidin variants under standardized conditions is warranted to provide a more complete understanding of their relative toxicities and to guide future drug development efforts.

References

Safety Operating Guide

Ensuring Laboratory Safety: Proper Disposal Procedures for Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of laboratory reagents are fundamental to ensuring a safe research environment and preventing ecological contamination. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for peptide antibiotics like Gramicidin B is a critical aspect of environmental stewardship and laboratory safety. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance, a significant global health threat.[1][2] This guide provides essential, step-by-step instructions for the safe and effective disposal of this compound.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to follow standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) for this compound. While some safety data sheets indicate that Gramicidin is not classified as a hazardous substance, it is prudent to handle it with care as its toxicological properties may not be fully investigated.[3][4]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile gloves.[5]

  • Eye Protection: Wear safety goggles or a face shield.[5]

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[5]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form (solid or liquid) and concentration. As a general principle, antibiotic waste should be treated as hazardous chemical waste.[1][6]

1. Solid Waste Disposal:

Solid waste contaminated with this compound includes items such as:

  • Unused or expired powder

  • Contaminated personal protective equipment (e.g., gloves)

  • Labware (e.g., weigh boats, pipette tips, vials)[6][7]

Procedure:

  • Segregation: Collect all solid waste contaminated with this compound in a designated, clearly labeled, and leak-proof hazardous waste container.[5][7]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic.[5][6]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service or Environmental Health and Safety (EHS) department.[7]

2. Liquid Waste Disposal:

a. Stock Antibiotic Solutions:

Concentrated stock solutions of this compound are considered hazardous chemical waste.[1]

Procedure:

  • Collection: Collect all stock solutions in an approved, leak-proof, and clearly labeled container for chemical waste.[1][8] Do not mix with other chemical waste unless permitted by your institution's guidelines.[9]

  • Storage: Store the container in a designated and secure area for hazardous chemical waste.

  • Disposal: Contact your institution's EHS department to arrange for pickup and final disposal.[7]

b. Used Media and Dilute Solutions:

Disposal of used cell culture media or other dilute solutions containing this compound requires careful consideration. Autoclaving may destroy pathogens in used media, but it is not always effective in deactivating antibiotics.[1][7] The heat stability of this compound should be confirmed before relying on autoclaving for deactivation.

Procedure:

  • Consult Institutional Policy: Check your institution's guidelines for the disposal of antibiotic-containing media.

  • Chemical Inactivation (if required): Some institutions may require the chemical inactivation of antibiotic-containing liquids before disposal. A common method for other peptide toxins involves treatment with a 10% bleach solution for at least 20 minutes.[7] However, it is crucial to verify that this method is effective for this compound and does not create additional hazardous byproducts.

  • Collection as Hazardous Waste: If chemical inactivation is not recommended or if the heat stability of this compound is unknown, the liquid waste should be collected and disposed of as hazardous chemical waste, following the same procedure as for stock solutions.[1]

  • Final Disposal: Never pour antibiotic-containing solutions down the drain unless explicitly permitted by your institution's EHS department.[10]

Summary of this compound Disposal Procedures

The following table summarizes the recommended disposal methods for different forms of this compound waste.

Waste TypeDescriptionRecommended ContainerDisposal Method
Solid Waste Unused powder, contaminated gloves, pipette tips, vials, etc.Labeled, leak-proof hazardous waste container[5]Collection by institutional hazardous waste management/EHS[7]
Liquid Waste (Stock Solutions) Concentrated solutions of this compoundApproved, labeled container for chemical waste[1][8]Collection by institutional hazardous waste management/EHS[7]
Liquid Waste (Working Solutions/Media) Used cell culture media and other dilute solutionsApproved, labeled container for chemical waste[1]Consult institutional policy; may require chemical inactivation or disposal as hazardous waste[7]

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., gloves, tips, powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, media) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid liquid_concentration Determine Concentration liquid_waste->liquid_concentration dispose Dispose via Institutional Hazardous Waste Service collect_solid->dispose stock_solution Stock Solution (Concentrated) liquid_concentration->stock_solution High working_solution Working Solution / Media (Dilute) liquid_concentration->working_solution Low collect_liquid Collect in Labeled Chemical Waste Container stock_solution->collect_liquid consult_ehs Consult Institutional EHS Policy for Treatment/Disposal working_solution->consult_ehs collect_liquid->dispose consult_ehs->collect_liquid

Caption: Decision workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Gramicidin B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This document provides crucial safety and logistical information for the handling of Gramicidin B, a nonribosomal peptide antibiotic. The following procedural guidance is designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to prevent exposure. While some safety data sheets (SDS) indicate that Gramicidin D (a mixture containing this compound) is not classified as a hazardous substance, it is prudent to follow standard precautions for handling chemical substances of unknown full toxicological potential.[1][2]

PPE CategoryRecommended Equipment
Eye Protection Tightly fitting safety goggles or a face shield should be used to protect against splashes.[3]
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the material.[2]
Body Protection A lab coat or long-sleeved protective clothing should be worn to prevent skin contact.
Respiratory While some sources state it is not required, in cases of potential aerosolization or handling of fine powders, a filtering half mask or a half mask with appropriate filters is advised.[1][3]
Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • This compound should be stored at room temperature in the continental US, though storage conditions may vary elsewhere; always refer to the Certificate of Analysis for specific recommendations.[4]

  • Keep the container tightly closed in a dry and well-ventilated place.

2. Handling and Preparation:

  • All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust particles.

  • When weighing, use a containment balance or a balance within a fume hood.

  • For creating solutions, add the solvent to the this compound slowly to avoid splashing. Gramicidin is known to have minimal solubility in water.[5]

3. Disposal Plan:

  • Dispose of unused this compound and any contaminated materials (e.g., gloves, wipes) in accordance with local, state, and federal regulations for chemical waste.

  • Do not allow the product to enter drains.[6]

  • Contaminated lab equipment should be decontaminated or disposed of as hazardous waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

1. Skin Contact:

  • Immediately remove all contaminated clothing.

  • Rinse the affected skin area with plenty of water and soap.[7][8]

  • Seek medical attention if irritation develops or persists.

2. Eye Contact:

  • Rinse cautiously with water for several minutes.

  • Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Seek immediate medical attention.

3. Inhalation:

  • Move the person to fresh air.[7][8]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention if symptoms persist.

4. Ingestion:

  • Rinse mouth with water. Do not induce vomiting.[7][8]

  • Never give anything by mouth to an unconscious person.[7][8]

  • Call a physician or poison control center immediately.[7][8]

5. Accidental Spill:

  • Avoid dust formation.

  • Wear appropriate PPE, including respiratory protection.

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[8]

  • Clean the spill area thoroughly with a suitable cleaning agent.

Visual Guides for Safe Handling and Emergency Response

To further clarify the necessary procedures, the following diagrams illustrate the workflows for routine handling and emergency situations involving this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Handling this compound ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe Step 1 location Work in a well-ventilated area (e.g., Chemical Fume Hood) ppe->location Step 2 weigh Weighing: Use containment balance location->weigh Step 3 dissolve Dissolving: Slowly add solvent to solid weigh->dissolve Step 4 use Use in Experiment dissolve->use Step 5 decontaminate Decontaminate workspace and equipment use->decontaminate Step 6 dispose Dispose of waste in approved chemical waste container decontaminate->dispose Step 7 remove_ppe Remove PPE and wash hands dispose->remove_ppe Step 8 end End remove_ppe->end

Caption: A flowchart outlining the standard operating procedure for the safe handling of this compound.

EmergencyResponseWorkflow Emergency Response for this compound Exposure cluster_actions Emergency Response for this compound Exposure exposure Exposure Event skin_contact Skin Contact: 1. Remove contaminated clothing 2. Wash with soap and water exposure->skin_contact Skin eye_contact Eye Contact: 1. Rinse with water for 15 mins 2. Remove contact lenses if possible exposure->eye_contact Eyes inhalation Inhalation: 1. Move to fresh air 2. Provide oxygen if needed exposure->inhalation Inhaled ingestion Ingestion: 1. Rinse mouth 2. Do NOT induce vomiting exposure->ingestion Ingested seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.